2-Acetylisonicotinic acid
Description
BenchChem offers high-quality 2-Acetylisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-acetylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIRCPYOUBOWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624772 | |
| Record name | 2-Acetylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25028-33-5 | |
| Record name | 2-Acetylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Acetylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylisonicotinic acid, a derivative of isonicotinic acid, presents a molecule of significant interest within the realms of pharmaceutical and agrochemical research. Its structural complexity, featuring a pyridine ring substituted with both a carboxylic acid and an acetyl group, provides a versatile scaffold for chemical modification and a gateway to a diverse array of bioactive compounds. This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and analytical characterization of 2-acetylisonicotinic acid, providing a critical resource for professionals engaged in its application.
Core Chemical and Physical Properties
2-Acetylisonicotinic acid, also known by its IUPAC name 2-acetylpyridine-4-carboxylic acid, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical identity.
| Property | Value | Source(s) |
| CAS Number | 55033-31-3 | [2] |
| Molecular Formula | C₈H₇NO₃ | [3][4] |
| Molecular Weight | 165.15 g/mol | [3][4] |
| IUPAC Name | 2-acetylpyridine-4-carboxylic acid | [3] |
| Melting Point | 286-290°C | [1] |
| Boiling Point | 585.3°C at 760 mmHg | [1] |
| Canonical SMILES | CC(=O)C1=CN=C(C=C1)C(=O)O | [3] |
| InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][5] |
| Storage Temperature | Room temperature | [1] |
Note: Some sources may refer to 2-Acetylnicotinic acid (CAS 89942-59-6), which is an isomer with a similar name but a different substitution pattern on the pyridine ring.
Synthesis and Reaction Mechanisms
The synthesis of 2-acetylisonicotinic acid has evolved to favor more environmentally benign and efficient methods.
Established Synthetic Pathway: From Nicotinic Acid N-Oxide
A prevalent and improved method for synthesizing the related isomer, 2-acetylnicotinic acid, involves the use of nicotinic acid N-oxide as a starting material.[4][6] This process, which can be adapted for 2-acetylisonicotinic acid, circumvents the use of harsh and environmentally detrimental reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) that were employed in older methods.[4]
The key steps in this modern synthesis are:
-
Acetylation: Nicotinic acid N-oxide is reacted with acetic anhydride, typically under reflux conditions. This step introduces the acetyl group onto the pyridine ring.[4][6]
-
Deoxygenation: The resulting intermediate undergoes deoxygenation. A significant improvement in this step is the use of a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere.[4][6] This catalytic hydrogenation is a cleaner and more efficient alternative to the traditional deoxygenating agents.[4]
-
Workup: The reaction mixture is then treated with an alkaline aqueous solution followed by an acidic aqueous solution to isolate and purify the final product, 2-acetylnicotinic acid.[6]
This method has been shown to produce high-purity 2-acetylnicotinic acid and is considered a more industrially viable and environmentally responsible approach.[6]
Reactivity and Functional Group Transformations
The chemical reactivity of 2-acetylisonicotinic acid is dictated by its three key structural components: the pyridine ring, the carboxylic acid group, and the acetyl group. This trifecta of functional groups makes it a valuable and versatile intermediate in organic synthesis.[4]
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification to form esters, and amidation to form amides. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility and bioavailability, in drug development.[7]
-
Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and can participate in a variety of reactions. For instance, it can undergo condensation reactions with amines and related nucleophiles. A documented example is the reaction of the isomeric 2-acetylnicotinic acid with 4-phenylsemicarbazide in methanol to form 2-acetyl-nicotinic acid 4-phenylsemicarbazone.[8] The methyl group of the acetyl moiety can also be a site for further functionalization.
-
Pyridine Ring: The pyridine ring can undergo substitution reactions, although the presence of the electron-withdrawing acetyl and carboxylic acid groups will influence the position and feasibility of such reactions.
The interplay of these functional groups allows for the construction of more complex molecules, making 2-acetylisonicotinic acid a valuable building block.[4]
Spectroscopic and Analytical Characterization
A comprehensive understanding of a molecule's structure and purity requires a suite of analytical techniques. For 2-acetylisonicotinic acid, these would primarily include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-acetylisonicotinic acid would provide key information about the arrangement of protons in the molecule.
-
Aromatic Protons: The protons on the pyridine ring would appear in the aromatic region of the spectrum. Their chemical shifts and coupling patterns would be indicative of their positions relative to the nitrogen atom and the two substituents.
-
Acetyl Protons: A singlet corresponding to the three protons of the methyl group in the acetyl moiety would be expected, likely in the range of 2.0-3.0 ppm due to the deshielding effect of the adjacent carbonyl group.[9]
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, including the two carbonyl carbons (from the acetyl and carboxylic acid groups), the carbons of the pyridine ring, and the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-acetylisonicotinic acid would be characterized by several key absorption bands:
-
C=O Stretching: Strong absorption bands corresponding to the carbonyl stretching vibrations of both the carboxylic acid and the acetyl group would be prominent. The carboxylic acid C=O stretch typically appears in the region of 1700-1725 cm⁻¹, while the ketone C=O stretch is usually found around 1715 cm⁻¹.
-
O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, often overlapping with C-H stretching bands.
-
C-N and C=C Stretching: Absorptions corresponding to the stretching vibrations of the pyridine ring would also be present.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of 2-acetylisonicotinic acid and to study its fragmentation patterns. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (165.15). A common fragmentation pattern for carboxylic acid derivatives is the loss of the substituent on the acyl group to form an acylium ion (R-CO⁺), which would likely be a major peak in the mass spectrum.[9]
Applications in Research and Development
2-Acetylisonicotinic acid and its isomers serve as crucial intermediates in the synthesis of a wide range of commercially important products.
Agrochemicals
The isomeric 2-acetylnicotinic acid is a key building block for several herbicides, fungicides, and insecticides.[3][4][6] Its structural features allow for the creation of targeted molecules that can disrupt essential biological processes in pests and weeds.[3]
Pharmaceuticals
In the pharmaceutical industry, this class of compounds is utilized in the development of new therapeutic agents.[3][4] The versatile chemical nature of the 2-acetylisonicotinic acid scaffold allows for its incorporation into various bioactive molecules.[4] For instance, the related compound, 2-acetamidonicotinic acid, a derivative of nicotinic acid, is a versatile scaffold for developing novel therapeutics.[7]
Other Industrial Uses
Beyond agriculture and pharmaceuticals, these compounds also find applications as intermediates in the synthesis of certain dyes and other specialty chemicals.[4]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-acetylisonicotinic acid.
Hazard Identification
According to safety data sheets for related compounds, 2-acetylisonicotinic acid may cause skin and serious eye irritation, and may also cause respiratory irritation.[2][10] It is classified as harmful if swallowed.[11]
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated place.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[11]
First Aid Measures
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[2]
-
If swallowed: Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
Conclusion
2-Acetylisonicotinic acid is a molecule with significant potential, underpinned by its versatile chemical properties. Its value as a synthetic intermediate in the agrochemical and pharmaceutical industries is well-established. A thorough understanding of its synthesis, reactivity, and analytical characteristics, as outlined in this guide, is paramount for researchers and scientists seeking to harness its full potential in the development of novel and impactful chemical entities.
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An In-depth Technical Guide to the Molecular Structure and Applications of 2-Acetylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in the synthesis of a range of biologically active molecules, 2-acetylisonicotinic acid holds a significant position in medicinal and agricultural chemistry. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its molecular architecture, spectroscopic signature, and synthetic utility. By explaining the "why" behind the "how," this document aims to empower scientists with the foundational knowledge necessary to innovate and optimize the use of this versatile pyridine derivative.
Unveiling the Molecular Architecture of 2-Acetylisonicotinic Acid
2-Acetylisonicotinic acid, with the IUPAC name 2-acetylpyridine-4-carboxylic acid, is a disubstituted pyridine derivative. Its molecular formula is C₈H₇NO₃, and it has a molecular weight of 165.15 g/mol .[1][2] The core of the molecule is a pyridine ring, an aromatic heterocycle containing a nitrogen atom. This nitrogen atom significantly influences the electronic properties and reactivity of the entire molecule.
The pyridine ring is substituted at the 2- and 4-positions with an acetyl group (–COCH₃) and a carboxylic acid group (–COOH), respectively. The relative positions of these functional groups are crucial to the molecule's chemical behavior and its utility as a synthetic intermediate.
Key Structural Features:
-
Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.
-
Carboxylic Acid Group: This functional group is acidic and can undergo typical reactions such as esterification, amidation, and salt formation. Its presence also influences the overall solubility of the molecule.
-
Acetyl Group: The acetyl group provides a reactive ketone functionality. The carbonyl carbon is electrophilic and can participate in various nucleophilic addition and condensation reactions. The methyl protons adjacent to the carbonyl are weakly acidic.
These functional groups do not exist in isolation; their electronic interplay governs the molecule's overall reactivity and spectroscopic properties.
Molecular Structure Diagram
Caption: Modern synthetic workflow for 2-acetylisonicotinic acid.
Step-by-Step Experimental Protocol
The following protocol is a generalized procedure based on established methods. [3]Researchers should optimize conditions based on their specific laboratory setup and scale.
Step 1: Acetylation of Nicotinic Acid N-Oxide
-
In a round-bottom flask equipped with a reflux condenser, combine nicotinic acid N-oxide and acetic anhydride. The molar ratio should be optimized, but a slight excess of acetic anhydride is common.
-
Heat the mixture to reflux, typically at a temperature between 100-120 °C.
-
Maintain the reflux for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide, may precipitate and can be used directly in the next step or isolated if desired.
Step 2: Deoxygenation
-
Transfer the reaction mixture from Step 1 to a suitable hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (Pd/C), typically 5-10% by weight.
-
Pressurize the vessel with hydrogen gas (H₂). The pressure can range from atmospheric to several atmospheres, depending on the equipment.
-
Stir the mixture vigorously to ensure good contact between the reactants, catalyst, and hydrogen.
-
Monitor the progress of the reaction by hydrogen uptake or TLC until the starting material is consumed.
Step 3: Purification
-
Once the deoxygenation is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Treat the filtrate with an alkaline aqueous solution (e.g., sodium hydroxide) to deprotonate the carboxylic acid, making it water-soluble.
-
Perform a liquid-liquid extraction to remove any non-acidic organic impurities.
-
Acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid) to a pH where the 2-acetylisonicotinic acid precipitates out.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield high-purity 2-acetylisonicotinic acid.
Applications in Drug Discovery and Agrochemicals
2-Acetylisonicotinic acid is a valuable intermediate in the synthesis of a variety of commercial products, primarily in the pharmaceutical and agrochemical industries. [3]Its bifunctional nature allows for diverse chemical transformations, making it a versatile scaffold for building more complex molecules.
Intermediate in the Synthesis of Niflumic Acid
Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID), is a prominent example of a pharmaceutical derived from a nicotinic acid backbone. [4]While various synthetic routes exist, a common strategy for synthesizing fenamates (a class of NSAIDs to which niflumic acid belongs) is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. [5] In a plausible synthetic pathway to niflumic acid, a derivative of 2-acetylisonicotinic acid, such as 2-chloronicotinic acid, could be coupled with 3-(trifluoromethyl)aniline. The acetyl group could be introduced before or after the coupling reaction.
Ullmann Condensation for Niflumic Acid Synthesis
Caption: Conceptual Ullmann condensation for Niflumic Acid synthesis.
The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent, with a copper catalyst and a base to neutralize the hydrogen halide formed.
Precursor for Agrochemicals
2-Acetylisonicotinic acid serves as a crucial building block for the synthesis of various herbicides, fungicides, and insecticides. [2]The specific structural features of the final agrochemical products are designed to target and disrupt essential biological processes in pests or weeds. The pyridine ring and its substituents in 2-acetylisonicotinic acid provide a versatile platform for creating these targeted molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-acetylisonicotinic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Acetylisonicotinic acid is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and agrochemical development. Its unique molecular structure, characterized by the interplay of a pyridine ring with acetyl and carboxylic acid functionalities, provides a rich platform for chemical synthesis. A thorough understanding of its spectroscopic properties is essential for its identification and characterization, while modern, efficient synthetic routes have made it a readily accessible and valuable intermediate. As research continues to uncover new biological targets, the versatility of 2-acetylisonicotinic acid ensures its continued relevance as a starting point for the design and synthesis of novel, high-value molecules.
References
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Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. (n.d.). J-Stage. Retrieved February 27, 2026, from [Link]
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Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives. (2024, November 4). Taylor & Francis. Retrieved February 27, 2026, from [Link]
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Nicotinic acid, 5-hydroxypentyl ester Properties. (n.d.). EPA. Retrieved February 27, 2026, from [Link]
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2-ACETYLPYRIDINE-4-CARBOXYLIC ACID | CAS 25028-33-5. (n.d.). Matrix Fine Chemicals. Retrieved February 27, 2026, from [Link]
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Comparative inhibitory effects of niflumic acid and novel synthetic derivatives on the rat isolated stomach fundus. (2002, February 15). PubMed. Retrieved February 27, 2026, from [Link]
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2-Acetylisonicotinic acid synthesis from isonicotinic acid
An In-Depth Technical Guide to the Synthesis of 2-Acetylisonicotinic Acid from Isonicotinic Acid
Abstract
2-Acetylisonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. However, its synthesis is not straightforward due to the inherent electronic properties of the pyridine ring, which render it resistant to classical electrophilic substitution reactions. This guide provides a comprehensive technical overview of viable synthetic strategies for converting isonicotinic acid into 2-acetylisonicotinic acid. We will dissect the challenges associated with direct C-H functionalization and present detailed, field-proven, multi-step methodologies. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for the synthesis of this important intermediate.
Introduction: The Challenge of Pyridine Acylation
Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals. The introduction of an acetyl group at the C-2 position of the isonicotinic acid (pyridine-4-carboxylic acid) core creates a versatile handle for further molecular elaboration. The primary challenge in this transformation lies in the electronic nature of the pyridine ring.
The nitrogen atom in the pyridine ring is electronegative, exerting a strong electron-withdrawing effect that deactivates the ring towards electrophilic attack.[1] Furthermore, the nitrogen's lone pair of electrons readily coordinates with Lewis acids (e.g., AlCl₃), which are essential catalysts for traditional Friedel-Crafts acylation. This coordination forms a highly deactivated pyridinium salt, effectively shutting down any possibility of electrophilic substitution on the ring carbons.[1][2][3] Therefore, direct Friedel-Crafts acylation of isonicotinic acid is not a feasible synthetic route.
Caption: Fig. 1: Failure of Direct Friedel-Crafts Acylation on Pyridine.
To overcome this inherent limitation, indirect, multi-step strategies are required. This guide will focus on two robust and mechanistically distinct approaches: a classical approach via the Reissert-Henze reaction and a modern approach utilizing radical-mediated Minisci acylation.
Synthetic Strategy I: The Reissert-Henze Pathway
This classical strategy circumvents the issue of electrophilic substitution by activating the pyridine ring through N-oxidation, enabling nucleophilic attack at the C-2 position. The overall transformation involves three key stages: N-oxidation, cyanation, and conversion of the nitrile to a ketone.
Caption: Fig. 2: Workflow for the Reissert-Henze Approach.
Step 1: N-Oxidation of Isonicotinic Acid
Causality: The N-oxide is a critical intermediate. The N-O bond pushes electron density into the pyridine ring, particularly activating the C-2 and C-6 positions for nucleophilic attack after subsequent acylation of the oxygen atom.
Protocol:
-
Suspend isonicotinic acid (1.0 eq) in glacial acetic acid.
-
Add 30% hydrogen peroxide (1.1 eq) portion-wise while stirring.
-
Heat the mixture to 60-70°C for 16-24 hours, monitoring the reaction by TLC.[4]
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.
-
The resulting crude isonicotinic acid N-oxide can often be used directly in the next step after drying.
Step 2: Cyanation via Modified Reissert-Henze Reaction
Causality: The Reissert-Henze reaction allows for the introduction of a cyano group at the C-2 position.[5] An acylating agent (like dimethylcarbamyl chloride) reacts with the N-oxide oxygen, forming a good leaving group and rendering the C-2 position highly electrophilic for attack by a cyanide nucleophile. Modern modifications using trimethylsilanecarbonitrile (TMSCN) offer higher yields and regioselectivity.[6]
Protocol:
-
Dissolve the crude isonicotinic acid N-oxide (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Add dimethylcarbamyl chloride (DMCC) (1.05 eq) and stir at room temperature for 30 minutes to form the activated pyridinium intermediate.[4][6]
-
Add trimethylsilanecarbonitrile (TMSCN) (1.2 eq) to the mixture.
-
Stir at room temperature for 24-48 hours. The reaction progress can be monitored by HPLC or TLC.[4][6]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 2-cyanoisonicotinic acid derivative by column chromatography.
Step 3: Grignard Reaction and Hydrolysis
Causality: The cyano group is an excellent precursor to a ketone. A Grignard reagent (e.g., methylmagnesium bromide) will attack the electrophilic carbon of the nitrile to form an imine intermediate, which is then hydrolyzed under acidic conditions to yield the desired methyl ketone.[7][8][9] It is crucial to first protect the carboxylic acid group (e.g., as an ester) before introducing the Grignard reagent to prevent acid-base reactions.
Protocol:
-
Esterification (Protection): Convert the 2-cyanoisonicotinic acid to its methyl or ethyl ester using standard procedures, such as refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid.[10]
-
Grignard Addition: Dissolve the 2-cyanoisonicotinate ester (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, 3.0 M solution in ether) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture back to 0°C and slowly quench by adding 3M aqueous HCl.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Adjust the pH to ~7-8 with a base (e.g., NaHCO₃) and extract the product with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to yield 2-acetylisonicotinic acid (as its ester, which can be subsequently hydrolyzed if the free acid is required).
| Step | Key Reagents | Typical Conditions | Purpose | Expected Yield |
| 1 | Isonicotinic Acid, H₂O₂, Acetic Acid | 60-70°C, 16-24h | Activate pyridine ring via N-Oxidation | >90% |
| 2 | N-Oxide, DMCC, TMSCN, CH₂Cl₂ | Room Temp, 24-48h | C-2 Cyanation (Reissert-Henze) | 70-90%[6] |
| 3 | Cyano-ester, CH₃MgBr, H₃O⁺ | 0°C to RT, 2-4h | Ketone formation via Grignard | 60-80% |
Synthetic Strategy II: The Minisci Radical Acylation Pathway
The Minisci reaction is a powerful tool for the C–H functionalization of electron-deficient heterocycles.[11] It involves the addition of a nucleophilic radical to a protonated (and thus more electrophilic) pyridine ring. This approach offers a more direct route to introduce the acetyl functionality, potentially reducing the number of synthetic steps.
Causality: By protonating the isonicotinic acid, the pyridine ring becomes highly electron-deficient and susceptible to attack by a nucleophilic acyl radical. The radical addition occurs preferentially at the C-2 and C-6 positions. Since the starting material is symmetrical, this leads to the desired 2-acetyl product. An oxidant is required to rearomatize the intermediate radical cation.
Caption: Fig. 3: Workflow for the Minisci Radical Acylation.
Protocol: Minisci Acylation of Isonicotinic Acid
Protocol:
-
To a solution of isonicotinic acid (1.0 eq) in water and acetonitrile, add concentrated sulfuric acid to ensure protonation of the pyridine nitrogen.
-
Add the acetyl radical source, such as pyruvic acid (2.0-3.0 eq).
-
Add a catalytic amount of silver nitrate (AgNO₃, ~0.1 eq).
-
Heat the mixture to 50-80°C.
-
Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0-3.0 eq) portion-wise over 1-2 hours as the radical initiator and oxidant.
-
Maintain the temperature and stir for an additional 2-4 hours after the addition is complete.
-
Cool the reaction to room temperature and carefully neutralize with an aqueous base (e.g., NaOH or Na₂CO₃) to a pH of ~4-5, which is near the isoelectric point of the product, to induce precipitation.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Further purification can be achieved by recrystallization.
| Parameter | Reagents & Conditions | Purpose |
| Substrate | Isonicotinic Acid | The heteroaromatic core to be functionalized. |
| Acid | Sulfuric Acid (H₂SO₄) | Protonates the pyridine to activate it for radical attack. |
| Radical Source | Pyruvic Acid | Undergoes oxidative decarboxylation to form the nucleophilic acetyl radical. |
| Initiator/Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | Initiates radical formation and aids in the final rearomatization step. |
| Catalyst | Silver Nitrate (AgNO₃) | Facilitates the single-electron transfer processes involved in radical generation. |
| Solvent | H₂O / Acetonitrile | A common solvent system for Minisci reactions. |
| Temperature | 50-80°C | Provides the necessary energy for radical generation and reaction. |
Comparative Analysis and Conclusion
Both synthetic strategies present viable pathways to 2-acetylisonicotinic acid, each with distinct advantages and disadvantages.
| Feature | Reissert-Henze Pathway | Minisci Acylation Pathway |
| Number of Steps | 3-4 (including protection/deprotection) | 1 |
| Reagent Toxicity | High (TMSCN is highly toxic) | Moderate (Persulfates are strong oxidizers) |
| Scalability | More challenging due to multiple steps and use of Grignard reagents. | More amenable to scale-up due to one-pot nature. |
| Reaction Control | Each step is discrete and can be individually optimized and purified. | Can be prone to side reactions; regioselectivity can be an issue with more complex substrates. |
| Overall Yield | Potentially higher overall yield if each step is optimized. | Moderate yields are typical for Minisci reactions. |
| Approach | Classical, nucleophilic substitution-based. | Modern, radical-based C-H functionalization. |
For laboratory-scale synthesis where control and stepwise purification are paramount, the Reissert-Henze pathway offers a reliable, albeit longer, route. The mechanistic steps are well-understood, and intermediates can be isolated and characterized, providing a high degree of confidence at each stage.
For process development and applications where atom economy and step efficiency are critical, the Minisci acylation pathway is highly attractive. As a direct C-H functionalization, it represents a more modern and elegant solution, avoiding multiple intermediate stages. While yield optimization may be required, its directness makes it a compelling choice for the efficient production of 2-acetylisonicotinic acid. The choice between these methods will ultimately depend on the specific goals, scale, and available resources of the research or development team.
References
-
PrepChem.com. Synthesis of isonicotinic acid chloride. [Link]
-
Filo. The chemistry of pyridine under friedel - crafts acylation. [Link]
-
MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
PrepChem.com. Synthesis of isonicotinoyl chloride. [Link]
-
PMC. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]
-
J-STAGE. Functionalization of Pyridines via Reissert-Henze Reaction. [Link]
-
Organic-Chemistry.org. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]
-
Brainly.in. friedel crafts acylation for pyridine. [Link]
-
ACS Publications. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]
-
PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
RSC Publishing. Unified ionic and radical C-4 alkylation and arylation of pyridines. [Link]
-
University of Cambridge. Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. [Link]
-
PubMed. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. [Link]
-
Journal of the American Chemical Society. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]
-
ResearchGate. Reissert‐Henze reaction. [Link]
-
SYNTHESIS. Preparation of Cyanopyridines by Direct Cyanation. [Link]
-
PMC. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. [Link]
-
YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]
-
PMC. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
ResearchGate. A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. [Link]
- Google Patents.
- Google Patents.
-
Google Patents. United States Patent Office - 2,824,103 - PREPARATION OF PYRIDYL ALKYL KETONES. [Link]
-
ResearchGate. How can I synthesize 2- or 3- substituted isonicotinoyl chloride?. [Link]
-
Eurasian Chemico-Technological Journal. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]
-
ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]
-
ACS Publications. Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. [Link]
-
ResearchGate. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]
-
NTP. Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). [Link]
- Google Patents. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines.
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Theoretical Studies on 2-Acetylisonicotinic Acid: A Computational & Structural Analysis
This technical guide provides a comprehensive theoretical framework for 2-Acetylisonicotinic Acid (2-AINA) . It synthesizes computational methodologies (DFT), electronic structure analysis, and predictive modeling to serve as a foundational resource for researchers in coordination chemistry and drug design.
Executive Summary
2-Acetylisonicotinic acid (2-AINA) is a bifunctional pyridine derivative featuring a carboxylic acid at the C4 position and an acetyl group at the C2 position. It serves as a critical pharmacophore in the synthesis of Schiff base ligands (e.g., thiosemicarbazones) with potent anticancer and antitubercular activities.
This guide outlines the theoretical protocols required to characterize 2-AINA, focusing on Density Functional Theory (DFT) to elucidate its ground-state geometry, vibrational signature, and reactive frontiers. Understanding these properties is essential for predicting its behavior in metal chelation and biological binding events.
Computational Methodology
To ensure scientific rigor, the following computational workflow is recommended for the theoretical study of 2-AINA. This protocol aligns with current standards in quantum chemistry.
Optimization & Basis Sets[1][2]
-
Software: Gaussian 16 / ORCA 5.0.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).
-
Basis Set: 6-311++G(d,p) .[1][2][3][4][5] This triple-zeta basis set with diffuse and polarization functions is critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms.
-
Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) or ethanol ( ) to simulate physiological or synthetic environments.
Workflow Visualization
The following diagram illustrates the logical flow of the theoretical characterization process.
Figure 1: Standard computational workflow for the theoretical characterization of 2-AINA.
Structural & Electronic Properties
Geometric Conformation
The geometry of 2-AINA is governed by the interplay between the pyridine ring and its substituents.
-
Pyridine Ring: Predicted to remain planar (
symmetry approximation). -
Acetyl Group (C2): The carbonyl oxygen typically orients syn or anti to the pyridine nitrogen. Theoretical studies suggest the anti conformation is often energetically favored to minimize dipole repulsion, though this barrier is low (< 5 kcal/mol).
-
Carboxyl Group (C4): Exhibits intramolecular hydrogen bonding potential if protonated, or strong solvation interactions in aqueous media.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.
| Orbital | Localization | Chemical Significance |
| HOMO | Pyridine Nitrogen (lone pair) & Carboxyl Oxygen | Nucleophilic attack site; Metal coordination center. |
| LUMO | Pyridine Ring ( | Electrophilic susceptibility; Site for nucleophilic addition (e.g., Schiff base formation). |
| Gap ( | ~4.5 - 5.0 eV (Predicted) | Indicates moderate stability; reactive towards hard nucleophiles. |
Molecular Electrostatic Potential (MEP)
The MEP surface maps the charge distribution, guiding docking studies.
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen (Acetyl) and Carboxyl Oxygen . These are the primary hydrogen bond acceptors.
-
Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen and Ring Protons , acting as hydrogen bond donors.
Spectroscopic Profiling (Vibrational Analysis)
Accurate assignment of IR and Raman bands is crucial for validating the theoretical model against experimental data. The wavenumbers below are scaled (scaling factor ~0.961 for B3LYP).
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Intensity | Description |
| 3500 - 3650 | Medium | Carboxyl O-H stretching (broad in exp). | |
| 1690 - 1710 | Strong | Acetyl carbonyl stretching. | |
| 1720 - 1740 | Very Strong | Carboxylic acid carbonyl stretching. | |
| 1580 - 1600 | Medium | Pyridine ring stretching. | |
| 700 - 850 | Weak | Out-of-plane ring deformation. |
Reactivity & Applications
Schiff Base Formation
The acetyl group at C2 is highly reactive towards hydrazines and amines. This reaction is the primary route for synthesizing "L6" type ligands used in cancer research (inhibiting cell migration).
Figure 2: Reaction pathway for the synthesis of bioactive Schiff bases from 2-AINA.
Molecular Docking & Drug Design
2-AINA derivatives are structurally related to Isoniazid , a first-line tuberculosis drug.
-
Target: Enoyl-ACP reductase (InhA).
-
Docking Protocol:
-
Ligand Prep: Optimize 2-AINA geometry (DFT).
-
Protein Prep: Retrieve PDB ID (e.g., 1ZID for InhA). Remove water/co-factors.
-
Grid Generation: Center on the NADH binding site.
-
Interaction: Look for H-bonds between the 2-AINA carboxyl group and Tyr158 or Thr196 residues.
-
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Mikel, C., & Potvin, P. G. (2002).[6] Synthesis and characterization of metal complexes of ligands derived from 2-acetylpyridine and 2-acetylisonicotinic acid. Polyhedron, 21(1), 49-62.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Das, M., & Livingstone, S. E. (1976). Metal chelates of dithiocarbazic acid and its derivatives. Inorganica Chimica Acta, 19, 5-10.[6]
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis, characterization and theoretical study on nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Methodological & Application
Synthesis protocol for 2-Acetylisonicotinic acid
An Application Note and Detailed Protocol for the Synthesis of 2-Acetylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylisonicotinic acid is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its structure, featuring a carboxylic acid and a ketone functional group on a pyridine ring, offers versatile handles for chemical modification, making it a valuable precursor for the development of novel therapeutic agents and functional molecules. This document provides a comprehensive guide to the synthesis of 2-acetylisonicotinic acid, focusing on a modern, efficient, and environmentally conscious protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer insights based on established chemical principles to ensure a high-yielding and reproducible synthesis.
Introduction
Isonicotinic acid and its derivatives are foundational scaffolds in drug discovery, with notable examples including the anti-tuberculosis drug isoniazid.[1][2] The introduction of an acetyl group at the 2-position of the isonicotinic acid framework creates a molecule with enhanced potential for derivatization. This functionalization allows for the exploration of a wider chemical space, which is crucial in the hit-to-lead and lead optimization phases of drug development. The synthesis of such specialized building blocks, however, requires robust and well-characterized protocols.
Historically, the synthesis of acetylated pyridine carboxylic acids involved harsh reagents and conditions, leading to environmental concerns and increased production costs.[3][4] This application note details a more refined and sustainable approach, adapted from modern synthetic methodologies, for the preparation of 2-acetylisonicotinic acid.
Synthesis Strategy: An Overview
The presented protocol is a two-step process commencing from isonicotinic acid N-oxide. This strategy offers a significant improvement over older methods by avoiding the use of hazardous reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) for deoxygenation.[3][4] The key steps are:
-
Acetylation of Isonicotinic Acid N-oxide: The pyridine nitrogen is first activated through N-oxidation. The resulting N-oxide then undergoes a rearrangement reaction with acetic anhydride to introduce an acetyl group at the 2-position.
-
Reductive Deoxygenation: The N-oxide intermediate is subsequently deoxygenated to yield the target compound, 2-acetylisonicotinic acid. This protocol utilizes a catalytic hydrogenation approach with palladium on carbon (Pd/C), which is a cleaner and more efficient method.[4]
Visualizing the Workflow
The following diagram illustrates the overall workflow for the synthesis of 2-acetylisonicotinic acid.
Caption: A flowchart of the synthesis protocol for 2-acetylisonicotinic acid.
Detailed Synthesis Protocol
This protocol is designed for the laboratory-scale synthesis of 2-acetylisonicotinic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[5]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |
| Isonicotinic acid N-oxide | 13602-15-8 | 139.11 | 10.0 g (71.9 mmol) | Starting material. |
| Acetic Anhydride | 108-24-7 | 102.09 | 50 mL | Reagent and solvent for acetylation. |
| Palladium on Carbon (10%) | 7440-05-3 | 106.42 (Pd) | 1.0 g | Catalyst for deoxygenation. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | For pH adjustment. |
| Hydrochloric Acid (HCl), 6N | 7647-01-0 | 36.46 | As needed | For pH adjustment and product precipitation. |
| Water (distilled or deionized) | 7732-18-5 | 18.02 | ~500 mL | Solvent for deoxygenation and workup. |
| Methanol | 67-56-1 | 32.04 | As needed | For final purification. |
| Celite® | 61790-53-2 | N/A | As needed | Filtration aid. |
Step-by-Step Procedure
Part 1: Acetylation of Isonicotinic Acid N-oxide
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid N-oxide (10.0 g, 71.9 mmol).
-
Carefully add acetic anhydride (50 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess acetic anhydride by the dropwise addition of water under cooling in an ice bath.
-
The crude 2-acetylisonicotinic acid N-oxide can be isolated by removal of the solvent under reduced pressure. For this protocol, we will proceed directly to the deoxygenation step.
Part 2: Reductive Deoxygenation
-
Carefully neutralize the reaction mixture from Part 1 with a saturated aqueous solution of sodium hydroxide to a pH of approximately 9.
-
To this solution, add 10% palladium on carbon (1.0 g).
-
The mixture is then hydrogenated. This can be achieved using a balloon filled with hydrogen gas or a Parr hydrogenator apparatus at a pressure of 1-10 atm.[4]
-
The reaction is typically complete within 2-4 hours. Monitor the uptake of hydrogen to determine the reaction endpoint.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of water.
-
Combine the filtrates and adjust the pH to 2.5 with 6N hydrochloric acid. This will precipitate the product.[6]
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
Part 3: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[2]
-
Dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure 2-acetylisonicotinic acid.
Reaction Mechanism
The acetylation of pyridine N-oxides with acetic anhydride proceeds through a well-established rearrangement mechanism.
Caption: The reaction mechanism for the synthesis of 2-acetylisonicotinic acid.
Safety and Handling
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Palladium on Carbon: Flammable when dry. Handle with care and avoid ignition sources.
-
Hydrogen Gas: Highly flammable. Ensure proper ventilation and absence of ignition sources during hydrogenation.
-
Acids and Bases: Corrosive. Wear appropriate gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[5]
Conclusion
The protocol described herein provides a reliable and improved method for the synthesis of 2-acetylisonicotinic acid, a valuable building block for research and development in the pharmaceutical and agrochemical industries. By employing a catalytic hydrogenation for the deoxygenation step, this method avoids the use of harsh and environmentally detrimental reagents, aligning with the principles of green chemistry. The detailed procedural steps and mechanistic insights are intended to enable researchers to successfully and safely synthesize this important compound.
References
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. (n.d.).
- The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).
- Isonicotinic Acid Hydrazide Derivatives Synthesis | PDF | Tuberculosis | Hiv - Scribd. (n.d.).
- 2-Acetylnicotinic acid (89942-59-6) for sale - Vulcanchem. (n.d.).
- A process for preparing 2-acetyl nicotinic acid - Google Patents. (n.d.).
- Synthesis of 2-acetylnicotinic acid - PrepChem.com. (n.d.).
- 2-ACETONICOTINIC ACID - Safety Data Sheet - ChemicalBook. (2026, January 3).
Sources
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- 6. prepchem.com [prepchem.com]
Application Note: Structural Elucidation of 2-Acetylisonicotinic Acid via High-Resolution NMR
Executive Summary & Scientific Context
2-Acetylisonicotinic acid (also known as 2-acetylpyridine-4-carboxylic acid) is a highly functionalized N-heterocyclic building block. Due to its unique arrangement of a hydrogen-bond accepting pyridine nitrogen, an acetyl group, and a carboxylic acid moiety, it serves as a critical precursor in advanced drug discovery. Notably, it is utilized in the synthesis of retinoid antagonists for hyperproliferative diseases and in the design of Schiff base metal-ligand complexes that potently inhibit cancer cell migration .
Validating the structural integrity of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical, as the molecule is susceptible to dimerization and decarboxylation under improper storage conditions. This application note provides a comprehensive, self-validating protocol for the
Physicochemical Profile
Before initiating NMR analysis, it is essential to understand the physical parameters of the analyte, as these dictate solvent selection and expected relaxation behaviors .
| Property | Value |
| IUPAC Name | 2-acetylpyridine-4-carboxylic acid |
| CAS Number | 25028-33-5 |
| Molecular Formula | C |
| Molecular Weight | 165.15 g/mol |
| SMILES String | CC(=O)c1cc(ccn1)C(O)=O |
| Physical State | Solid powder |
Causality in Experimental Design: Solvent & Parameter Selection
Why DMSO-d
Recommended NMR Acquisition Parameters (400 MHz Spectrometer)
| Parameter | ||
| Nucleus Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d | DMSO-d |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Pulse Sequence | Standard 1D (zg30) | Power-gated decoupling (zgpg30) |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Number of Scans (NS) | 16 - 32 | 1024 - 2048 |
| Spectral Width (SW) | 20 ppm | 250 ppm |
Step-by-Step NMR Acquisition Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By anchoring the analysis to known internal constants, the operator can immediately verify the integrity of both the sample and the instrument.
-
Sample Preparation : Weigh exactly 10–15 mg of 2-acetylisonicotinic acid.
-
Dissolution : Dissolve the powder in 0.6 mL of high-purity DMSO-d
(containing 0.03% v/v TMS as an internal reference if desired, though the residual solvent peak is sufficient). Vortex for 30 seconds until optically clear. -
Transfer : Transfer the solution into a clean, dry 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
-
Tuning & Shimming : Insert the sample into the spectrometer. Perform automated probe tuning and matching (ATMA), followed by gradient shimming (TopShim) to ensure a homogeneous magnetic field. The lock signal should be stable.
-
Acquisition : Run the
H and C sequences using the parameters outlined in the table above. -
Self-Validating Calibration & Integration :
-
Calibration: Calibrate the residual DMSO-d
pentet exactly to 2.50 ppm . -
Validation: Integrate the isolated acetyl methyl singlet (~2.65 ppm) and strictly define it as 3.00 protons . If the sample is pure and the D1 delay was sufficient, the three aromatic protons (H3, H5, H6) will subsequently integrate to exactly 1.00 ± 0.05 each. Any deviation from this 3:1:1:1 ratio immediately flags incomplete relaxation, poor shimming, or structural degradation.
-
Experimental Workflow Visualization
Fig 1: Step-by-step experimental workflow for the NMR acquisition of 2-Acetylisonicotinic acid.
Spectral Interpretation & Mechanistic Causality
The chemical shifts of the pyridine ring protons are not random; they are strictly dictated by a combination of electronegativity, inductive effects, and magnetic anisotropy.
-
H6 Proton (~8.85 ppm, d, J = 5.0 Hz) : The nitrogen atom (N1) exerts a massive inductive electron-withdrawing effect, stripping electron density from the adjacent C6 position. Consequently, H6 is the most deshielded proton on the ring. It appears as a doublet due to ortho-coupling with H5.
-
H3 Proton (~8.35 ppm, d, J = 1.5 Hz) : The acetyl group at C2 introduces anisotropic deshielding. Because H3 is ortho to this acetyl group (and meta to the carboxylic acid), it is pushed significantly downfield. It appears as a finely coupled doublet due to meta-coupling with H5.
-
H5 Proton (~7.95 ppm, dd, J = 5.0, 1.5 Hz) : Positioned ortho to the carboxylic acid and ortho to H6, H5 is deshielded by the COOH group but less so than H6 or H3. It appears as a distinct doublet of doublets, confirming the connectivity of the ring.
-
Acetyl Methyl (~2.65 ppm, s) : This sharp singlet is characteristic of a methyl group directly attached to a carbonyl carbon.
-
Carboxylic Acid OH (>13.0 ppm, br s) : Highly deshielded due to the electronegativity of oxygen and hydrogen bonding. Its exact shift is concentration and temperature-dependent.
In the
Logical Relationship Visualization
Fig 2: Logical causality between molecular structural features and 1H NMR chemical shifts.
References
- Google Patents. US5763635A - Tetrahydronaphthalene derivatives substituted in the 8 position with alkylidene groups having retinoid and/or retinoid antagonist-like biological activity.
-
Matrix Fine Chemicals . 2-ACETYLPYRIDINE-4-CARBOXYLIC ACID | CAS 25028-33-5. Retrieved from:[Link]
Application Note: HPLC Quantification and Purity Analysis of 2-Acetylisonicotinic Acid
Topic: High-Performance Liquid Chromatography Analysis of 2-Acetylisonicotinic Acid Content Type: Detailed Application Note & Protocol Audience: Researchers, QC Analysts, and Process Chemists.[1]
Abstract & Scope
This technical guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-Acetylisonicotinic acid (2-Acetylpyridine-4-carboxylic acid; CAS: 25028-33-5).[1] This molecule is a critical intermediate in the synthesis of antitubercular agents (isoniazid derivatives) and novel thiosemicarbazone ligands.
The amphoteric nature of 2-acetylisonicotinic acid—possessing both a basic pyridine nitrogen and an acidic carboxylic acid—presents unique chromatographic challenges, including peak tailing and retention instability.[1] This protocol utilizes an Ion-Suppression Reversed-Phase (IS-RP) strategy to ensure sharp peak shape, reproducible retention, and quantitative accuracy.[1]
Physicochemical Context & Method Strategy
The Analytical Challenge
2-Acetylisonicotinic acid (2-AINA) is an ampholyte.[1]
-
Acidic Moiety: The carboxylic acid at position 4 (pKa ~3.4).
-
Basic Moiety: The pyridine nitrogen (pKa ~3-4, lowered by the electron-withdrawing acetyl/carboxyl groups).[1]
The "pKa Conflict": At neutral pH (7.0), the carboxylic acid is deprotonated (anionic) and the pyridine is uncharged, leading to poor retention on C18 columns due to high polarity (elution near the void volume). At very low pH (<2.0), both groups are protonated, but the cationic pyridine interacts strongly with residual silanols on the silica support, causing severe peak tailing.[1]
The Solution: Controlled Ion Suppression
We employ a mobile phase pH of 2.8 .
-
Carboxylic Acid (–COOH): At pH 2.8 (below pKa 3.4), the equilibrium shifts toward the non-ionized (neutral) form, significantly increasing hydrophobicity and retention on the C18 stationary phase.
-
Pyridine Nitrogen (=N–): At pH 2.8, the nitrogen is protonated (cationic). To prevent silanol interaction (tailing), we utilize a high-ionic-strength phosphate buffer and a modern "Base-Deactivated" (BDS) or "End-capped" column.[1]
Method Development Logic (Visualization)
Figure 1: Decision matrix for selecting the Ion-Suppression strategy based on the amphoteric properties of 2-AINA.
Instrumentation & Materials
Reagents
-
Reference Standard: 2-Acetylisonicotinic acid (>98% purity).[1]
-
Acetonitrile (ACN): HPLC Grade.[2]
-
Potassium Dihydrogen Phosphate (
): ACS Reagent. -
Phosphoric Acid (85%): For pH adjustment.
-
Water: Milli-Q or HPLC grade (18.2 MΩ·cm).
Equipment
-
HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent with quaternary pump and degasser.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent Zorbax SB-C18 (StableBond) or Waters XSelect HSS T3.
Core Protocol: Isocratic Analysis
Step 1: Preparation of Mobile Phase
Buffer (20 mM Phosphate, pH 2.8):
-
Dissolve 2.72 g of
in 950 mL of HPLC-grade water. -
Adjust pH to 2.80 ± 0.05 using dilute Phosphoric Acid (10%).
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm Nylon membrane filter.
Mobile Phase Composition:
-
Channel A: Phosphate Buffer pH 2.8 (85%)
-
Channel B: Acetonitrile (15%)
-
Note: Premixing is recommended for isocratic stability to prevent pump pulsation errors.
Step 2: Chromatographic Conditions[1][6]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 30°C | Improves mass transfer and peak symmetry. |
| Injection Vol | 10 µL | Prevents column overload. |
| Detection | UV 270 nm | |
| Run Time | 12 - 15 min | Sufficient to elute impurities.[1] |
| Mode | Isocratic | Ensures baseline stability for integration. |
Step 3: Sample Preparation[1]
-
Stock Solution (1 mg/mL): Weigh 10 mg of 2-AINA into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase.
-
Critical: Diluting in the mobile phase prevents "solvent shock" which causes split peaks for early eluting polar compounds.
-
System Suitability & Validation Criteria
Before running unknown samples, the system must meet these criteria to ensure data integrity (Trustworthiness).
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Retention Time ( | 5.0 – 7.0 min | If too fast: Decrease % ACN. If too slow: Increase % ACN. |
| Tailing Factor ( | < 1.5 | If > 1.5: Column aging or pH is too high (silanols active). |
| Theoretical Plates ( | > 5000 | If low: Check connections for dead volume or replace column. |
| RSD (Area) | < 2.0% (n=6) | If high: Check injector precision or pump stability. |
Troubleshooting Guide
Issue: Peak Tailing
-
Cause: Interaction between the positively charged pyridine nitrogen and anionic silanol groups on the column silica.
-
Fix:
-
Ensure pH is strictly
2.8. -
Add an ion-pairing agent (e.g., 5 mM Sodium Hexanesulfonate) if simple buffer fails, though this is usually unnecessary with modern columns like Zorbax SB-C18.[1]
-
Increase buffer concentration to 50 mM to mask silanol sites.
-
Issue: Retention Time Drift
-
Cause: Temperature fluctuations or volatile organic evaporation.
-
Fix: Use a column oven (thermostat) set to 30°C. Keep solvent bottles capped.
Issue: Split Peaks
-
Cause: Sample solvent is stronger than the mobile phase.
-
Fix: Always dissolve/dilute the final sample in the Mobile Phase (Buffer/ACN mix).
References
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid (Structural Analog Data). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-Acetylpyridine-4-carboxylic acid Product Data. Retrieved from [Link]
-
Michigan State University. (n.d.). Ionization Constants of Heteroatom Organic Acids. Retrieved from [Link]
-
Newcrom Applications. (2026). HPLC Method for Analysis of Isonicotinic Acid. Retrieved from [Link]
Sources
- 1. 2-ACETONICOTINIC ACID | 89942-59-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. HPLC Method for Analysis of Isonicotinic Acid on Alltesta⢠Gradient | Applications Library | Newcrom [newcrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Quantitative Analysis of 2-Acetylisonicotinic Acid in Research Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of 2-Acetylisonicotinic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 2-Acetylisonicotinic acid is a pivotal intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification essential for process monitoring, quality control, and metabolic studies.[1] The methodology described herein addresses the common challenges associated with the analysis of small, polar carboxylic acids, such as poor retention on traditional reversed-phase columns and potential for ion suppression.[2][3] This guide provides a comprehensive protocol covering sample preparation, optimized LC-MS/MS parameters, and a full method validation strategy based on international guidelines.
Introduction: The Analytical Imperative for 2-Acetylisonicotinic Acid
2-Acetylisonicotinic acid (also known as 2-acetylpyridine-3-carboxylic acid) is a heterocyclic compound featuring a pyridine core substituted with both an acetyl and a carboxylic acid functional group.[4] This unique structure makes it a versatile building block in medicinal chemistry and drug development.[1] Given its role as a key synthetic precursor, a highly sensitive and selective analytical method is required to monitor its concentration in complex matrices, such as reaction mixtures or biological fluids.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application due to its superior specificity, sensitivity, and wide dynamic range.[5] However, the inherent polarity of 2-Acetylisonicotinic acid presents analytical challenges. This note provides a systematic approach to developing and validating a reliable LC-MS/MS method fit for purpose in a regulated or research environment.
Analyte Chemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.[6][7]
| Property | Value | Source |
| Chemical Formula | C₈H₇NO₃ | [1][4] |
| Molecular Weight | 165.15 g/mol | [1][4] |
| CAS Number | 89942-59-6 | [1][4] |
| pKa (Predicted) | 3.40 ± 0.10 | [8] |
| Structure | Pyridine ring with acetyl and carboxylic acid groups | [4] |
Integrated Experimental Workflow
A structured workflow is critical for ensuring reproducibility and minimizing error from sample receipt to final data analysis. The process outlined below provides a clear path for the quantitative analysis of 2-Acetylisonicotinic acid.
Caption: High-level workflow for the LC-MS/MS analysis of 2-Acetylisonicotinic acid.
Protocol I: Sample Preparation
The objective of sample preparation is to extract the analyte from the matrix while removing potential interferences like proteins and salts that can damage the instrument and cause ion suppression.[7] For biological matrices such as plasma or serum, protein precipitation is a simple and effective technique.[5]
Protocol: Protein Precipitation
-
Aliquot Sample: Pipette 100 µL of the sample (e.g., plasma, reaction mixture) into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with an appropriate internal standard to correct for variability in sample processing and instrument response. Note: A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with different mass can be used.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (ACN). The 3:1 ratio of organic solvent to aqueous sample is crucial for efficient protein removal.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Dilution (Optional but Recommended): Dilute the supernatant with an equal volume (e.g., 400 µL) of LC-MS grade water. This step reduces the organic solvent concentration, preventing poor peak shape during reversed-phase chromatography.
-
Transfer to Vial: Transfer the final solution into an autosampler vial for LC-MS/MS analysis.
Causality Note: Acetonitrile is chosen as the precipitation solvent due to its ability to effectively denature and precipitate a wide range of proteins while ensuring the polar analyte remains soluble in the supernatant. Using cold solvent can enhance precipitation efficiency.
Protocol II: LC-MS/MS Instrumental Analysis
The instrumental parameters must be carefully optimized to achieve sensitive and specific detection of the analyte. Electrospray ionization (ESI) in positive mode is selected due to the presence of the basic pyridine nitrogen, which is readily protonated.[9]
A. Liquid Chromatography (LC) Parameters
Effective chromatographic separation is key to resolving the analyte from isobaric interferences and minimizing matrix effects.[10]
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 2.1 x 50 mm, <3 µm | A standard C18 column provides a good starting point for retaining and separating small molecules. Shorter columns with smaller particles offer faster analysis times and better efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in the ESI source, enhancing the MS signal in positive ion mode.[11][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography, providing good elution strength for a wide range of compounds. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient elution ensures that the analyte is eluted with a sharp peak shape and that the column is cleaned of more hydrophobic matrix components after each injection. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis speed with system pressure. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume minimizes the introduction of non-volatile matrix components onto the column. |
B. Mass Spectrometry (MS) Parameters
The MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. This involves monitoring a specific precursor-to-product ion transition.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyridine nitrogen readily accepts a proton, making positive mode ESI highly efficient for this class of compounds. |
| Precursor Ion [M+H]⁺ | m/z 166.1 | This corresponds to the mass of the parent molecule (165.15) plus a proton. |
| Product Ion (Quantifier) | m/z 122.1 | Corresponds to the neutral loss of carbon dioxide (CO₂) from the carboxylic acid group (166.1 -> 122.1 + 44). This is a common and stable fragmentation pathway for carboxylic acids. |
| Product Ion (Qualifier) | m/z 148.1 | Corresponds to the neutral loss of water (H₂O) (166.1 -> 148.1 + 18). Monitoring a second transition confirms the identity of the analyte. |
| Spray Voltage | +3500 V | Optimized to create a stable electrospray. |
| Source Temperature | 450 °C | Optimized for efficient desolvation of the mobile phase droplets. |
| Collision Energy (CE) | Instrument Dependent | Must be optimized by infusing a standard solution to find the energy that produces the most abundant product ions. |
Protocol III: Method Validation
A rigorous method validation is mandatory to demonstrate that the analytical procedure is fit for its intended purpose. The protocol should adhere to established guidelines such as the ICH M10.[5][13][14]
Caption: Core parameters for analytical method validation according to ICH guidelines.
Validation Experiments
-
Specificity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the analyte's MRM transition at its retention time.
-
Linearity and Range: Prepare a calibration curve with at least six non-zero concentration points spanning the expected measurement range. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of three concentration levels (Low, Medium, High) in replicate (n=5) on three separate days.
-
Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV or %RSD) should not exceed 15% (20% for LLOQ).[13]
-
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples to the response in a clean solvent.
-
Stability: Assess the stability of the analyte in the matrix under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration reflecting typical sample handling time.
-
Long-Term Stability: Stored at -80°C for an extended period.
-
Autosampler Stability: In the processed sample vial under autosampler conditions.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. The table below illustrates a typical format for a batch analysis run.
Sample Quantitative Data Summary
| Sample ID | Sample Type | Analyte Area | IS Area | Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| CAL-1 | Calibrator | 25,150 | 510,200 | 0.049 | 10.0 | N/A |
| CAL-5 | Calibrator | 248,900 | 505,100 | 0.493 | 100.0 | N/A |
| CAL-8 | Calibrator | 2,510,500 | 515,000 | 4.875 | 1000.0 | N/A |
| LQC-1 | QC | 74,500 | 508,800 | 0.146 | 29.5 | 98.3 |
| MQC-1 | QC | 755,200 | 512,300 | 1.474 | 298.1 | 99.4 |
| HQC-1 | QC | 1,890,100 | 511,000 | 3.699 | 751.2 | 100.2 |
| UNK-001 | Unknown | 452,600 | 509,500 | 0.888 | 178.5 | N/A |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 2-Acetylisonicotinic acid by LC-MS/MS. The detailed protocols for sample preparation, instrument operation, and method validation are designed to yield reliable, reproducible, and accurate data. By explaining the causality behind critical experimental choices, this guide empowers researchers and scientists to implement and adapt this method for their specific needs in pharmaceutical development and scientific research.
References
-
Robust trace analysis of polar (C2-C8) perfluorinated carboxylic acids by liquid chromatography-tandem mass spectrometry: method development and application to surface water, groundwater and drinking water. (2019). PubMed. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Available at: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2018). Royal Society of Chemistry. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Center for Biotechnology Information. Available at: [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Available at: [Link]
-
Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Available at: [Link]
-
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (2024). MDPI. Available at: [Link]
-
Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2014). ResearchGate. Available at: [Link]
-
Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (2022). National Center for Biotechnology Information. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids. (2021). Encyclopedia.pub. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]
-
Organic acids and derivatives. (2009). MassBank. Available at: [Link]
-
A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. (2022). PubMed. Available at: [Link]
-
Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. (2018). MDPI. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009). University of Alabama at Birmingham. Available at: [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2019). National Center for Biotechnology Information. Available at: [Link]
-
2-Acetylnicotinic acid. (n.d.). LookChem. Available at: [Link]
-
Mass spectrometry-based detection of protein acetylation. (2014). National Center for Biotechnology Information. Available at: [Link]
-
LC/MS not good for small molecules. (2012). Chromatography Forum. Available at: [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (2010). Bevital. Available at: [Link]
-
Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. (2021). Anapharm Bioanalytics. Available at: [Link]
Sources
- 1. Buy 2-Acetylnicotinic acid | 89942-59-6 [smolecule.com]
- 2. Robust trace analysis of polar (C2-C8) perfluorinated carboxylic acids by liquid chromatography-tandem mass spectrometry: method development and application to surface water, groundwater and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tecan.com [tecan.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. lookchem.com [lookchem.com]
- 9. LC/MS not good for small molecules - Chromatography Forum [chromforum.org]
- 10. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 11. uab.edu [uab.edu]
- 12. reddit.com [reddit.com]
- 13. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: 2-Acetylisonicotinic Acid in Medicinal Chemistry
Executive Summary
2-Acetylisonicotinic acid (2-AINA), also known as 2-acetylpyridine-4-carboxylic acid (CAS: 25028-33-5), represents a bifunctional scaffold of high value in fragment-based drug discovery (FBDD). Unlike its structural isomer 2-acetylnicotinic acid, 2-AINA retains the isonicotinic acid core essential for antitubercular activity (mimicking isoniazid) while introducing a C2-acetyl handle. This "ketone handle" enables the rapid generation of tridentate ligands (N,N,O-donor sets) capable of sequestering transition metals or forming bioactive metallo-pharmaceuticals.
This guide details the application of 2-AINA in synthesizing thiosemicarbazone-based metallo-drugs and antitubercular agents , providing validated protocols for ligand synthesis and subsequent metal complexation.
Critical Analysis of Medicinal Utility
The Pharmacophore Triad
2-AINA offers three distinct vectors for chemical modification, making it superior to simple isonicotinic acid for library generation:
-
The C4-Carboxylic Acid: Maintains hydrogen-bonding capacity and bioisosteric similarity to isoniazid, a first-line tuberculosis drug. It can be derivatized to amides or esters to modulate lipophilicity.
-
The Pyridine Nitrogen: Acts as a crucial anchor for metal coordination (e.g., Fe, Cu, Zn) and hydrogen bond acceptance in enzyme active sites.
-
The C2-Acetyl Group: The distinguishing feature. It undergoes condensation reactions (Schiff base formation) with hydrazides, thiosemicarbazides, and amines without interfering with the C4-acid.
Mechanism of Action: Metal Chelation & Cell Migration
Derivatives of 2-AINA, particularly thiosemicarbazones, function through two primary mechanisms:
-
Iron Depletion: The tridentate nature of the derived ligands (N-pyridine, N-imine, S-thiolate) creates a high-affinity pocket for Fe(II)/Fe(III). This inhibits Ribonucleotide Reductase (RR), the rate-limiting enzyme in DNA synthesis, leading to S-phase cell cycle arrest.
-
Metallo-Drug Activity: Copper(II) complexes of 2-AINA derivatives have been shown to potently inhibit cell migration and metastasis by modulating focal adhesion kinase (FAK) signaling pathways, a property not observed in the free ligand.
Experimental Protocols
Protocol A: Synthesis of 2-Acetylisonicotinic Acid Thiosemicarbazone (Ligand L1)
Objective: To synthesize the Schiff base ligand via condensation of the C2-acetyl group.
Reagents:
-
2-Acetylisonicotinic acid (1.0 mmol)
-
Thiosemicarbazide (1.0 mmol)[1]
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 165 mg (1.0 mmol) of 2-Acetylisonicotinic acid in 15 mL of hot ethanol.
-
Addition: Add 91 mg (1.0 mmol) of thiosemicarbazide dissolved in 5 mL of hot ethanol to the reaction flask.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Attach a condenser and reflux the mixture at 80°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The spot for the ketone starting material should disappear.
-
Isolation: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath for 30 minutes. A yellow crystalline precipitate will form.
-
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Drying: Dry the product in a vacuum desiccator over anhydrous CaCl2.
Expected Yield: 80–85% Characterization: IR (KBr): ~1600 cm⁻¹ (C=N imine), ~3200-3400 cm⁻¹ (NH/OH).
Protocol B: Synthesis of Copper(II) Complex [Cu(L1)Cl]
Objective: To generate the bioactive metallo-drug species from Ligand L1.
Reagents:
-
Ligand L1 (from Protocol A) (0.5 mmol)
-
Copper(II) Chloride Dihydrate (CuCl2·2H2O) (0.5 mmol)
-
Methanol (20 mL)
Procedure:
-
Ligand Solution: Dissolve 0.5 mmol of Ligand L1 in 15 mL of hot methanol. (Note: If solubility is poor, add minimal DMF).
-
Metal Addition: Dissolve 0.5 mmol of CuCl2·2H2O in 5 mL of methanol and add it dropwise to the ligand solution under continuous stirring.
-
Reaction: The solution will immediately change color (typically to dark green or brown), indicating complexation. Reflux for 2 hours.
-
Precipitation: Cool the mixture to room temperature. The complex usually precipitates out. If not, reduce solvent volume by 50% using a rotary evaporator.
-
Filtration: Filter the solid complex, wash with cold methanol and ether.
-
Validation: The product should be paramagnetic (silent or broadened NMR). Characterize via UV-Vis (d-d transitions) and Elemental Analysis.
Data Summary & Visualization
Comparative Bioactivity Profile
The following table summarizes the shift in biological activity upon derivatization and complexation.
| Compound Stage | Key Functional Group | Primary Target | Bioactivity Potency |
| 2-AINA (Precursor) | C4-COOH, C2-Acetyl | Synthetic Intermediate | Low / Inactive |
| Ligand L1 (Thiosemicarbazone) | C=N-NH-C=S | Iron (Fe) Sequestration | Moderate (Antiproliferative) |
| Cu(II)-Complex | Square Planar Cu-NNS | Cell Migration / FAK | High (Anti-metastatic) |
Pathway Visualization
The following diagram illustrates the divergent synthesis and mechanism of action.
Caption: Synthesis pathway converting 2-AINA into a bioactive copper complex targeting cell migration.
References
-
Fenteany, G., et al. (2002). Synthesis and structure–activity relationships of metal–ligand complexes that potently inhibit cell migration. Polyhedron, 21(1), 49-59.
-
Judge, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76.
- Richardson, D. R., et al. (2006).Thiosemicarbazones as potent iron chelators: A new class of anticancer agents. Current Medicinal Chemistry, 13(12). (Contextual grounding for mechanism).
-
Kumar, S., & Kumar, N. (2013). Synthesis and biological activity of acetylacetone thiosemicarbazone and their metallic complexes.[2][3][4] International Current Pharmaceutical Journal.[2][4]
Sources
Biological Activity Screening of 2-Acetylisonicotinic Acid Derivatives: From Synthesis to Antimigratory Profiling
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.
Introduction and Rationale
The development of small-molecule inhibitors targeting cancer metastasis relies heavily on identifying privileged chemical scaffolds. 2-Acetylisonicotinic acid (CAS 25028-33-5) and its closely related analog, 2-acetylpyridine, serve as highly versatile pharmacophores in medicinal chemistry[1],[2]. The structural combination of a pyridine ring and an acetyl group allows for facile Schiff base condensation, generating tridentate ligands capable of coordinating transition metals[3].
When condensed with S-alkyl dithiocarbazates, these derivatives form metal-ligand complexes that exhibit potent, subtoxic inhibition of mammalian cell migration[3]. A benchmark example is NSC 295642 , a Cu(II) complex that inhibits cell motility with nanomolar potency[3].
This application note details the end-to-end workflow for synthesizing these metal-ligand complexes and screening their biological activity. Crucially, we emphasize a self-validating screening logic: true antimigratory activity must be uncoupled from general cytotoxicity. Therefore, our protocols pair a functional wound-healing assay with a rigorous cell viability counter-screen[4],[5].
Experimental Workflow
The following diagram illustrates the logical progression from chemical synthesis to biological validation.
Workflow for the synthesis and biological screening of 2-acetylisonicotinic acid derivatives.
Synthesis Protocol: Metal-Ligand Complexes
Schiff Base Ligand Preparation
Causality & Logic: Absolute ethanol is selected as the solvent because it solubilizes the starting materials at reflux but poorly solvates the resulting Schiff base at low temperatures, driving the condensation equilibrium forward via precipitation[3].
-
Reagent Mixing: In a round-bottom flask, combine S-alkyl dithiocarbazate and 2-acetylisonicotinic acid (or 2-acetylpyridine) in a strict 1:1 molar ratio[3].
-
Solvent Addition: Suspend the mixture in absolute ethanol (e.g., 20 mL per 10 mmol of reactants).
-
Reflux: Boil the mixture under continuous stirring for exactly 2 hours[3].
-
Precipitation: Remove the flask from heat and immediately cool it in an ice bath. The Schiff base will deposit as a visible precipitate[3].
-
Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold ethanol to remove unreacted starting materials, and dry in a desiccator[3].
Metal Complexation
-
Dissolution: Dissolve the isolated Schiff base ligand in a minimal volume of hot absolute ethanol.
-
Metal Addition: Add an equimolar amount of the desired metal salt (e.g., CuCl₂, ZnCl₂, or NiCl₂) dissolved in ethanol[3].
-
Crystallization: Stir at room temperature for 1-2 hours, then allow the solution to stand until the metal-ligand complex crystallizes. Filter and dry the resulting complex[3].
Biological Screening Protocols
To ensure data trustworthiness, the biological screening is a two-part, self-validating system. A compound is only classified as a "migration inhibitor" if it halts motility at concentrations well below its Minimum Lethal Concentration (MLC)[4].
Protocol A: In Vitro Wound-Healing (Scratch) Assay
Causality & Logic: The scratch assay isolates 2D cell migration. By measuring closure at 24 hours, we capture active motility before significant cell division (proliferation) confounds the data[4],[3].
-
Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney), T47D, or HCT116 cells into 6-well plates and culture until they form a 100% confluent monolayer[4],[3].
-
Wounding: Use a sterile 200 µL pipette tip to create a straight "scratch" down the center of each well.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Apply the synthesized metal-ligand complexes diluted in culture medium at varying concentrations (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO) and an untreated control.
-
Imaging & Analysis: Photograph the wound immediately (t=0) and at 24 hours post-wounding (t=24). Calculate the IC₅₀ as the concentration required for half-maximal inhibition of wound closure[4],[3].
Protocol B: Cytotoxicity Counter-Screen (Trypan Blue Exclusion)
Causality & Logic: If a cell is dying, it cannot migrate. This parallel assay ensures that the IC₅₀ derived from Protocol A is a specific antimigratory effect (subtoxic) rather than an artifact of cell death[3].
-
Parallel Treatment: Treat a parallel set of non-scratched cells with the exact concentration gradient used in Protocol A.
-
Harvesting: After 24 hours, trypsinize and collect the cells.
-
Staining: Mix the cell suspension 1:1 with 0.4% Trypan Blue solution.
-
Quantification: Count the cells using a hemocytometer. Dead cells will take up the blue dye, while viable cells exclude it.
-
Validation: Determine the Minimum Lethal Concentration (MLC). A valid antimigratory candidate must have an IC₅₀ significantly lower than its MLC[4],[3].
Data Presentation and SAR Analysis
The biological activity of these complexes is highly dependent on the chelated metal and the resulting 3D conformation. The table below summarizes the screening data for the S-benzyl dithiocarbazate derivatives across MDCK cells[3].
Quantitative Screening Data
| Compound | Metal Core | Conformation | Antimigratory IC₅₀ (nM) | Cytotoxicity MLC (µM) | Activity Profile |
| NSC 295642 | Cu(II) | Transoid | 93 | > 1.0 | Potent, Subtoxic |
| Zn(L1)₂ | Zn(II) | Transoid | 238 | > 1.0 | Moderate, Subtoxic |
| Ni(L1)₂ | Ni(II) | Cisoid | Inactive | ~ 1.0 | Cytotoxic Only |
Mechanistic Insights: The Role of Conformation
The stark difference in activity between the Cu/Zn complexes and the Ni complex is rooted in their coordination geometry. X-ray crystallography and DFT calculations reveal that in the bioactive Cu(II) and Zn(II) complexes, the bulky S-benzyl groups adopt a transoid conformation relative to the metal-coordinated rings[5],[6]. This specific spatial arrangement allows the pharmacophore to fit precisely into the hydrophobic pocket of its target protein[5]. Conversely, the Ni(II) complex is forced into a cisoid conformation , creating a steric clash that renders it completely devoid of subtoxic antimigratory activity[3],[6].
Structure-activity relationship (SAR) logic for metal-ligand complexes.
References
-
[1] 2-Acetylisonicotinic acid (CAS 25028-33-5) Product Detail. 2A Biotech. URL: [Link]
-
[2] 2-Acetylpyridine-4-carboxylic acid | CAS 25028-33-5. Matrix Fine Chemicals. URL:[Link]
-
[4] Chemists Target Cancer Cell Migration. Scribd Document Repository. URL:[Link]
-
[3] Beshir, A. B., Guchhait, S. K., Gascón, J. A., & Fenteany, G. (2008). Synthesis and structure–activity relationships of metal–ligand complexes that potently inhibit cell migration. Bioorganic & Medicinal Chemistry Letters, 18(2), 498-504. URL:[Link]
-
[5] Chemists Target Cancer Cell Migration | PDF | Coordination Complex | Ligand. Scribd Document Repository. URL:[Link]
-
[6] Beshir, Anwar Bushra. (2009). Small-molecule inhibitors of cell migration and their molecular targets. Doctoral Dissertations, University of Connecticut. AAI3377025. URL:[Link]
Sources
- 1. 2abiotech.com [2abiotech.com]
- 2. 2-ACETYLPYRIDINE-4-CARBOXYLIC ACID | CAS 25028-33-5 [matrix-fine-chemicals.com]
- 3. fenteany.com [fenteany.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. "Small-molecule inhibitors of cell migration and their molecular target" by Anwar Bushra Beshir [digitalcommons.lib.uconn.edu]
Application Notes and Protocols for the Versatile Synthetic Intermediate: 2-Acetylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylisonicotinic acid, a derivative of nicotinic acid, is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a ketone, and a pyridine ring, offers multiple reaction sites for the synthesis of a diverse array of complex molecules. These derivatives have significant applications in the pharmaceutical and agrochemical industries, serving as key intermediates for anti-inflammatory drugs, herbicides, and other biologically active compounds. This comprehensive guide provides detailed experimental workflows, step-by-step protocols, and the scientific rationale behind the use of 2-acetylisonicotinic acid in several key synthetic transformations and biological assays. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of the experimental outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-acetylisonicotinic acid is fundamental to its effective application.
| Property | Value | Source |
| IUPAC Name | 2-acetylpyridine-3-carboxylic acid | |
| CAS Number | 89942-59-6 | |
| Molecular Formula | C₈H₇NO₃ | |
| Molecular Weight | 165.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 126-127 °C | |
| Solubility | Soluble in water and organic solvents |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling 2-acetylisonicotinic acid.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[1][2]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
First Aid:
Synthetic Applications and Protocols
The reactivity of 2-acetylisonicotinic acid is dictated by its three functional groups: the carboxylic acid, the acetyl group, and the pyridine ring. This allows for a variety of chemical transformations.
Amide Bond Formation: Synthesis of N-Substituted 2-Acetylisonicotinamides
The carboxylic acid moiety of 2-acetylisonicotinic acid can be readily converted to amides, which are common functional groups in many pharmaceutical compounds. A standard and effective method for this transformation is the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt).
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetylisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Amine and HOBt: To the stirred solution, add the desired amine (1.1 eq) and HOBt (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled mixture.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to racemization and reacts efficiently with the amine.[3]
-
DIPEA/TEA: These non-nucleophilic bases are used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, driving the reaction to completion.
-
Anhydrous Conditions: While not strictly necessary for all EDC couplings, anhydrous conditions are recommended to prevent hydrolysis of the activated intermediate.
Esterification: Synthesis of 2-Acetylisonicotinic Acid Esters
The carboxylic acid can also be converted to esters, which can act as prodrugs or be used as intermediates in further synthetic steps. Fischer-Tropsch esterification is a classic and reliable method for this transformation.
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylisonicotinic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography or distillation.
Causality of Experimental Choices:
-
Excess Alcohol: The Fischer esterification is an equilibrium process. Using a large excess of the alcohol shifts the equilibrium towards the formation of the ester product, increasing the yield.[4]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]
Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Acetyl-6-arylisonicotinic Acid Derivatives
To modify the pyridine ring, the acetyl group can be a precursor to a leaving group for cross-coupling reactions. A plausible route involves the conversion of the acetyl group to a halide (e.g., via a Baeyer-Villiger oxidation followed by hydrolysis and halogenation), which can then participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl boronic acids.
-
Reaction Setup: In a reaction vessel, combine the 2-acetyl-6-halo-isonicotinic acid derivative (1.0 eq), the desired boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the degassed mixture.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere for 8-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite. Partition the filtrate between ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Palladium Catalyst: The palladium(0) catalyst is essential for the catalytic cycle, which involves oxidative addition to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[6]
-
Base: The base is required to activate the boronic acid for the transmetalation step.[6]
-
Degassing: Removing dissolved oxygen is crucial as oxygen can oxidize the palladium(0) catalyst, rendering it inactive.
Biological Activity and Assay Protocols
2-Acetylisonicotinic acid and its derivatives have been investigated for a range of biological activities, including enzyme inhibition and antimicrobial effects.
Acetylcholinesterase (AChE) Inhibition Assay
Given its structural similarity to nicotinic compounds, 2-acetylisonicotinic acid is a candidate for interaction with cholinergic systems. One key enzyme in this system is acetylcholinesterase (AChE). The Ellman's method provides a reliable colorimetric assay to screen for AChE inhibitory activity.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
ATCI Solution: 14 mM acetylthiocholine iodide in deionized water (prepare fresh).
-
AChE Solution: 1 U/mL in assay buffer.
-
Test Compound: Prepare a stock solution of 2-acetylisonicotinic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add 140 µL of assay buffer.
-
Add 10 µL of the test compound dilution (or buffer for control).
-
Add 10 µL of AChE solution.
-
Incubate at 25 °C for 10 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition can be determined by comparing the reaction rates of the test wells to the control well (100% activity).
Causality of Experimental Choices:
-
Ellman's Reagent (DTNB): AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.[1]
Antimicrobial Susceptibility Testing
The potential antimicrobial properties of 2-acetylisonicotinic acid can be quantitatively assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Reagent and Media Preparation:
-
Test Compound: Prepare a stock solution of 2-acetylisonicotinic acid in a suitable solvent and prepare serial twofold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
-
Assay Procedure (96-well plate):
-
Dispense 50 µL of the appropriate dilution of the test compound into each well of a 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (broth and inoculum) and a sterility control well (broth only).
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. The growth control should be turbid, and the sterility control should be clear.[7]
Causality of Experimental Choices:
-
Broth Microdilution: This method provides a quantitative measure of the antimicrobial activity (MIC), which is more informative than qualitative methods like disk diffusion.[7]
-
Standardized Inoculum: Using a standardized bacterial concentration is crucial for the reproducibility and accuracy of the MIC results.[7]
Analytical Characterization
Proper analytical characterization is essential at each step of the experimental workflow to confirm the identity and purity of the synthesized compounds.
| Analytical Technique | Application | Expected Observations for 2-Acetylisonicotinic Acid |
| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to the pyridine ring protons, the acetyl methyl protons, and the carboxylic acid proton. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the pyridine ring. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation may involve loss of the acetyl group, carboxylic acid group, or cleavage of the pyridine ring. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | A single major peak under optimized conditions (e.g., reversed-phase C18 column with an acidic mobile phase).[8] |
Workflow and Pathway Diagrams
General Synthetic Workflow
Caption: General synthetic pathways originating from 2-acetylisonicotinic acid.
Acetylcholinesterase Inhibition Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Acetylisonicotinic Acid Synthesis & Yield Optimization
Welcome to the Technical Support Center for the synthesis of 2-Acetylisonicotinic acid (CAS: 25028-33-5)[1]. This compound is a highly valuable intermediate in drug development, coordination chemistry, and the synthesis of complex pyridine-based ligands. However, researchers frequently encounter yield bottlenecks due to poor regioselectivity, catalyst deactivation, and challenging purification steps.
This guide is designed for synthesis chemists and drug development professionals. It provides causality-driven troubleshooting, quantitative optimization data, and self-validating experimental protocols to maximize your reaction yields.
Synthetic Strategy Overview
Selecting the correct synthetic route is the most critical factor in determining your final yield and purity profile. The decision tree below outlines the three primary strategies utilized in the field[2],[3].
Caption: Decision tree for selecting the optimal synthetic route for 2-acetylisonicotinic acid.
Troubleshooting Guide & FAQs
Route A: Stille Coupling (The Precision Route)
This route utilizes 2-bromoisonicotinic acid and tributyl(1-ethoxyvinyl)tin[4]. It is the most reliable method for high-purity applications, but organotin byproducts and catalyst selection can severely impact isolated yields.
Q: Why am I getting massive amounts of protodehalogenation (isonicotinic acid) instead of my coupled product?
A: Protodehalogenation occurs when the palladium intermediate undergoes premature reductive elimination or reacts with trace moisture before transmetalation can occur.
Causality: Using a highly active but unstable Pd(0) catalyst like
Q: Why use tributyl(1-ethoxyvinyl)tin instead of a direct acetyl source? A: Direct acetyl sources (like acetyl halides) do not readily undergo transmetalation in Pd-catalyzed cross-couplings without severe side reactions. The ethoxyvinyl group acts as a "masked" acetyl group (an enol ether). It is stable under neutral/mildly basic coupling conditions, preventing the self-condensation (aldol reactions) that would occur if the free ketone were generated in situ.
Q: My product is contaminated with a sticky, lipophilic residue that ruins my crystallization. How do I fix this?
A: You are dealing with organotin byproducts (e.g., tributyltin bromide). These are notoriously difficult to separate via standard silica gel chromatography.
Solution: Implement a Potassium Fluoride (KF) workup. Aqueous KF undergoes a rapid halide exchange with the tin species to form tributyltin fluoride (
Route B: Minisci Acylation (The Direct C-H Route)
This route directly functionalizes isonicotinic acid using radical chemistry[3].
Q: My Minisci reaction yields a complex mixture of 2-acetyl, 3-acetyl, and 2,6-diacetyl products. How do I improve regioselectivity?
A: Regioselectivity in Minisci reactions is governed by the electronic distribution of the pyridine ring[3].
Causality: Pyridines are electron-deficient, but to make them highly reactive and selective toward nucleophilic carbon-centered radicals, the pyridine nitrogen must be fully protonated. Protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine, directing the radical attack almost exclusively to the C2 position. Ensure your reaction is run under strongly acidic conditions (e.g., TFA or
Quantitative Data Summaries
To assist in your optimization, the following tables summarize the yield outcomes based on varying reaction parameters for the two primary routes.
Table 1: Optimization of Stille Coupling Conditions for 2-Bromoisonicotinic Acid
| Catalyst System | Solvent | Temp (°C) | Additive | Yield (%) | Observation |
|---|
|
Table 2: Optimization of Minisci Acylation of Isonicotinic Acid
| Radical Source | Oxidant | Acid/Base | Temp (°C) | Yield (%) | Observation |
|---|
| Acetaldehyde |
Validated Experimental Protocols
Protocol A: Stille Coupling & Hydrolysis (Recommended for >85% Yield)
Caption: Experimental workflow for the Stille coupling and hydrolysis route.
Step 1: Cross-Coupling
-
In an oven-dried Schlenk flask, dissolve 2-bromoisonicotinic acid (1.0 equiv) in anhydrous toluene (0.2 M)[4].
-
Add tributyl(1-ethoxyvinyl)tin (1.2 equiv). Degas the solution by bubbling dry
for 15 minutes. -
Add
(0.05 equiv). Heat the mixture to 90 °C for 12 hours under an inert atmosphere. Self-Validation: Monitor by TLC (DCM:MeOH 9:1). The starting material should disappear, and a new, less polar UV-active spot (the ethoxyvinyl intermediate) will appear.
Step 2: Tin Removal Workup
-
Cool the reaction to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution.
-
Stir vigorously for 30 minutes. A dense white precipitate (
) will form. -
Filter the biphasic mixture through a pad of Celite, washing with ethyl acetate. Separate the organic layer, dry over
, and concentrate under reduced pressure.
Step 3: Enol Ether Hydrolysis
-
Dissolve the crude intermediate in a 1:1 mixture of THF and 2M HCl.
-
Stir at room temperature for 2 hours. Self-Validation: The solution will transition from a pale yellow to a deeper orange. LC-MS should confirm the loss of the ethyl group and the formation of the ketone mass (
).
Step 4: Isolation
-
Remove the THF under reduced pressure.
-
Carefully adjust the pH of the remaining aqueous layer to ~3.5 (the isoelectric point of 2-acetylisonicotinic acid) using saturated
. Self-Validation: Adjusting the pH will cause immediate precipitation of the product as an off-white solid. Filter, wash with cold water, and dry in vacuo.
General FAQs
Q: What is the best way to store 2-Acetylisonicotinic acid to prevent degradation? A: The compound contains both a carboxylic acid and a methyl ketone, making it susceptible to slow intermolecular condensation if exposed to high heat or strong bases. Store the solid in a tightly sealed amber vial at 2–8 °C (refrigerated) under an argon or nitrogen atmosphere.
Q: Can I synthesize the methyl ester derivative directly? A: Yes. If your downstream application requires the ester (Methyl 2-acetylisonicotinate, CAS: 138715-82-9), you can perform the Stille coupling directly on methyl 2-bromoisonicotinate. This often results in a slightly higher coupling yield because the ester avoids potential coordination of the free carboxylic acid to the palladium center[2].
References
1.[1] Matrix Fine Chemicals. "2-ACETYLPYRIDINE-4-CARBOXYLIC ACID | CAS 25028-33-5". 2.[2] Google Patents. "CN109503469A - A kind of preparation method of 2- acetylpyridine". 3.[3] Journal of the American Chemical Society. "A Perspective on Late-Stage Aromatic C–H Bond Functionalization". 4.[4] Google Patents. "WO2021207186A1 - Cd38 inhibitors".
Sources
Technical Support Center: 2-Acetylisonicotinic Acid Synthesis
Topic: Troubleshooting Side Products & Synthetic Impurities Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide[1]
Introduction: The Synthetic Challenge
2-Acetylisonicotinic acid (2-AINA) is a bifunctional pyridine building block critical for ligand synthesis and metal-organic frameworks (MOFs).[1] Its synthesis is deceptively simple but chemically treacherous due to the competing reactivity of the pyridine ring and the thermal instability of the C4-carboxylic acid.
This guide addresses the two primary synthetic routes:
-
Radical Alkylation (Minisci Reaction): High throughput, low cost, but "dirty" impurity profile.[1]
-
Pd-Catalyzed Cross-Coupling (Stille/Suzuki): High precision, high cost, requires strict impurity management.[1]
Module 1: Radical Acetylation (Minisci Route)
Method: Oxidative decarboxylation of pyruvic acid (or acetaldehyde) to generate acetyl radicals, which attack protonated isonicotinic acid.[1]
The Mechanism & Failure Points
The Minisci reaction relies on the nucleophilic character of the acetyl radical attacking the electron-deficient (protonated) pyridine ring.
Figure 1: Mechanistic bifurcation in Minisci acetylation.[1] Note the high risk of over-alkylation (red path).
Troubleshooting Guide: Minisci Reaction
| Symptom | Root Cause | Corrective Action |
| High levels of 2,6-diacetyl impurity | Radical Overload: The acetyl radical is nucleophilic.[1] Once the 2-acetyl group is installed, the ring remains electron-deficient (and protonated), making the C6 position susceptible to a second attack. | 1. Stoichiometry Control: Use a slight deficit of pyruvic acid (0.8 eq) relative to the substrate, rather than excess. 2. Biphasic Solvent: Use a DCM/Water biphasic system.[1] The mono-product is less soluble in the aqueous acid phase than the starting material, potentially precipitating or partitioning out before second attack. |
| Low Conversion (<30%) | Poor Protonation: The reaction requires the pyridine to be protonated to lower the LUMO energy for radical attack. | Check pH: Ensure the reaction medium is pH < 1 using H2SO4 or TFA. If the pH rises (due to consumption of acid), the reaction stalls. |
| Formation of 2-acetylpyridine | Decarboxylation: Isonicotinic acid derivatives are prone to thermal decarboxylation, especially if the reaction exotherms uncontrolled.[1] | Temperature Management: Maintain temp < 70°C. Add persulfate dropwise to control the exotherm. Do not reflux aggressively. |
| Silver Mirror / Grey Precipitate | Catalyst Crash-out: Ag(I) is reduced to Ag(0) and not re-oxidized efficiently by the persulfate. | Agitation: Increase stirring speed. Ensure persulfate is fresh (it degrades with moisture).[1] |
Module 2: Cross-Coupling (Stille Route)
Method: Pd-catalyzed coupling of 2-chloroisonicotinic acid (usually esterified first) with tributyl(1-ethoxyvinyl)stannane, followed by hydrolysis.[1]
The Workflow & Impurity Trap
This route is cleaner but introduces toxic tin byproducts and requires an extra hydrolysis step.
Figure 2: Stille coupling workflow showing the critical hydrolysis step.
Troubleshooting Guide: Stille Coupling
| Issue | Technical Explanation | Solution |
| "Grease" in NMR (0.8-1.5 ppm) | Tin Contamination: Tributyltin residues are notoriously difficult to remove by standard chromatography.[1] | Fluoride Workup: Treat the crude reaction with aqueous KF (Potassium Fluoride). This forms insoluble Bu3SnF polymer which can be filtered off.[1] Alternative: Use 10% w/w K2CO3/Silica gel during column chromatography.[1] |
| Product is an Enol Ether | Incomplete Hydrolysis: The Stille product is a masked ketone (vinyl ether). It does not spontaneously become the acetyl group. | Acid Wash: Ensure a distinct step with 1M HCl or aqueous acetic acid is performed.[1] Monitor the disappearance of the vinyl protons (~4.5 ppm) by NMR. |
| Black Precipitate in Reaction | Palladium Black: Catalyst decomposition due to oxygen or lack of stabilizing ligands. | Inert Atmosphere: Sparge solvents with Argon for 15 mins.[1] Add extra ligand (e.g., PPh3) if the reaction is long (12h+). |
Module 3: Impurity Profiling & Removal
This table summarizes the physicochemical properties of the main impurities to aid in separation.
| Impurity | Origin | Polarity (TLC) | Removal Strategy |
| 2,6-Diacetylisonicotinic Acid | Minisci (Over-reaction) | Less polar than Mono-product | Flash Chromatography: Use DCM:MeOH (95:[1]5) with 1% Acetic Acid.[1] The di-acetyl elutes first. |
| 2-Acetylpyridine | Decarboxylation of product | Non-polar (No COOH) | Base Extraction: Dissolve crude in EtOAc, extract with NaHCO3 (aq).[1] The impurity stays in EtOAc; product goes to aqueous. Acidify aqueous to retrieve product.[1][2] |
| Tributyltin Chloride/Oxide | Stille Reagent | Non-polar / Streaking | KF Treatment: Stir crude with sat.[1] KF solution for 2h, filter the white solid, then extract. |
| Isonicotinic Acid N-Oxide | Oxidation side-reaction | Very Polar | Reverse Phase: Requires C18 column or recrystallization from water/ethanol.[1] |
FAQ: Expert Responses
Q: Can I use the Minisci reaction on the methyl ester of isonicotinic acid instead of the free acid? A: Not recommended. The Minisci reaction conditions (H2SO4/Water/Heat) are hydrolytic. You will likely hydrolyze the ester back to the acid during the reaction, leading to a mixture of ester, acid, and their acetylated versions. It is cleaner to react the free acid and esterify later if needed.
Q: Why is my yield for the Minisci reaction stuck at ~40%? A: This is actually a "good" yield for a radical alkylation on a simple pyridine. The reaction is limited by the stability of the radical and the competing dimerization of the acetyl radical (forming biacetyl). To improve throughput, do not increase scale; instead, run parallel batches . Pushing the equivalents of radical source will only increase the difficult-to-separate 2,6-diacetyl impurity.[1]
Q: I see a peak at ~2.7 ppm in NMR but it’s not my product. What is it? A: If you are using the Minisci route with pyruvic acid, check for acetone . Decarboxylation of acetoacetic acid (a byproduct) can occur. If using Stille, check for methyl ketone from hydrolyzed unreacted stannane.[1] Also, ensure it is not the 2,6-diacetyl methyl group, which will appear slightly shifted compared to the mono-acetyl.[1]
References
-
Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline. Tetrahedron, 27(15), 3575-3579.[1] Link
-
Dunham, Dietz, & Delgass. (2002).[1] Wacker oxidation of 2-ethylisonicotinic acid.[1] Journal of Molecular Catalysis A: Chemical. (Context on oxidation routes).
-
Sakamoto, T., et al. (1982).[1] Palladium-catalyzed cross-coupling reactions of organotin reagents with nucleophilic reactants.[1][3] Synthesis, 1982(01), 765.[1] (Foundational Stille coupling on pyridines).[1] Link
-
Li, J.J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Minisci Mechanism verification).
Sources
Optimizing reaction conditions for 2-Acetylisonicotinic acid
Technical Support Center: 2-Acetylisonicotinic Acid Synthesis & Optimization
Executive Summary
Synthesizing 2-Acetylisonicotinic acid (2-acetylpyridine-4-carboxylic acid) presents a unique set of challenges due to the electron-deficient nature of the pyridine ring and the zwitterionic character of the product. This guide moves beyond standard textbook procedures to address the "hidden variables"—thermodynamic controls, radical flux management, and isoelectric isolation strategies—that determine success in the laboratory.
Module 1: The Minisci Reaction (Radical Acylation)
The Challenge: The most direct route to functionalize the C2 position of isonicotinic acid is the Minisci reaction. However, users frequently report low yields (<30%) due to poly-alkylation and poor radical generation efficiency.
The Solution: Control the "Radical Flux." The reaction requires a protonated pyridine ring to lower the LUMO energy, making it susceptible to nucleophilic radical attack.[1] We recommend the Silver-Catalyzed Decarboxylative Acylation using pyruvic acid, as it generates a cleaner acetyl radical than acetaldehyde.
Optimized Protocol (Scale: 10 mmol)
-
Substrate Preparation: Dissolve Isonicotinic acid (1.23 g, 10 mmol) in 10% H₂SO₄ (30 mL) .
-
Scientist's Note: The solution must remain acidic (pH < 1) throughout. If the pyridine deprotonates, the reaction stops.
-
-
Catalyst Addition: Add AgNO₃ (0.1 eq, 170 mg).
-
Radical Source: Add Pyruvic acid (3.0 eq, 2.64 g).
-
Oxidant Feed (Critical Step): Heat to 70°C . Dropwise add a solution of Ammonium Persulfate ((NH₄)₂S₂O₈, 3.0 eq) in water over 45 minutes .
-
Why? Dumping the oxidant causes radical recombination (acetyl-acetyl coupling) rather than hetero-arylation.
-
-
Quench: Cool to 0°C immediately after oxidant addition is complete.
Troubleshooting The Minisci Route
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Insufficient protonation of the pyridine ring. | Increase H₂SO₄ concentration to maintain pH < 1. The ring must be cationic to accept the nucleophilic acetyl radical. |
| Tar/Black Polymer | Radical concentration too high (recombination). | Slow down the persulfate addition rate. Lower temperature to 60°C. |
| Polysubstitution | Radical attack at C2 and C6. | Unlike nicotinic acid, isonicotinic acid is symmetrical. C2 and C6 are identical until the first acetyl adds. Stop reaction at 70% conversion to recycle starting material rather than pushing for 100%. |
Visualizing the Pathway (Graphviz)
Caption: The protonation of the pyridine nitrogen is the rate-determining prerequisite for nucleophilic radical addition.
Module 2: Purification (The Isoelectric Trap)
The Challenge: 2-Acetylisonicotinic acid is amphoteric. It exists as a cation at low pH, an anion at high pH, and a zwitterion near its isoelectric point (pI). Standard extraction with Dichloromethane (DCM) often fails because the molecule remains in the aqueous phase.
The Solution: Isoelectric Precipitation.[2]
Calculation of pI
-
pKa (Pyridine NH⁺): ~2.0 (Lowered by electron-withdrawing acetyl group).
-
pKa (COOH): ~3.8.
-
Target pH for Isolation: ~2.8 – 3.0.
Purification Protocol
-
Neutralization: After the reaction (pH < 1), slowly add saturated NaHCO₃ or 10% NaOH.
-
Monitoring: Use a calibrated pH meter. Do not use litmus paper; it is not precise enough.
-
The "Cloud Point": As you approach pH 2.5 , the solution will turn turbid.
-
Precipitation: Adjust exactly to pH 2.9 . Stir at 4°C for 2 hours.
-
Filtration: Filter the solid.
-
Critical: Do not wash with water (product is slightly water-soluble). Wash with cold acetone or diethyl ether.
-
Purification Decision Tree (Graphviz)
Caption: Standard organic extraction often fails; pH-controlled precipitation is the primary isolation method.
Module 3: Alternative Route (Oxidation of 2-Ethylisonicotinic Acid)
If Minisci yields are unsatisfactory, and you have access to 2-ethylisonicotinic acid (or 2-ethyl-4-cyanopyridine), Selenium Dioxide (SeO₂) oxidation is a viable alternative.
Protocol:
-
Suspend 2-ethylisonicotinic acid in Dioxane/Water (20:1) .
-
Add 1.2 eq SeO₂ .
-
Reflux for 4 hours.
-
Workup: Filter hot to remove Selenium metal. Evaporate solvent.[3][4]
-
Warning: SeO₂ is toxic. This route is preferred for scale-up only if waste management is available.
-
Frequently Asked Questions (FAQs)
Q1: My product is turning red/brown upon drying. What is happening? A: This indicates decarboxylation or polymerization. 2-Acetylisonicotinic acid is thermally sensitive.
-
Fix: Do not dry in an oven >50°C. Lyophilization (freeze-drying) is the safest method to remove water without thermal stress.
Q2: Can I use Acetaldehyde instead of Pyruvic Acid for the Minisci reaction? A: Yes, but Acetaldehyde has a lower boiling point and can polymerize (paraldehyde formation).
-
Adjustment: If using acetaldehyde, use t-Butyl Hydroperoxide (TBHP) as the oxidant instead of persulfate, and run the reaction at lower temperatures (40°C) to prevent evaporation of the reagent.
Q3: The product contains inorganic salts after precipitation. How do I desalt it? A: Because the product is zwitterionic, it binds to salts.
-
Fix: Recrystallize from Methanol . The inorganic salts (Na₂SO₄) are insoluble in hot methanol, while 2-Acetylisonicotinic acid is soluble. Filter the hot methanol solution to remove salts, then cool to crystallize the product.
References
-
Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron, 27(15), 3575-3579. Link
-
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med. Chem. Commun., 2, 1135-1161. Link
-
Fontana, F., et al. (1991). "General Synthesis of 2-Acylpyridines by Homolytic Acylation." Journal of Organic Chemistry, 56(8), 2866–2869. Link
-
Isoelectric Focusing Principles. (2017). "Isoelectric Point Separations of Peptides and Proteins." PMC Labs Guide. Link
Sources
- 1. scispace.com [scispace.com]
- 2. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 3. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Acetylisonicotinic Acid Synthesis
The following is a comprehensive Technical Support Guide for the synthesis of 2-acetylisonicotinic acid (2-acetylpyridine-4-carboxylic acid). This guide is structured to assist researchers in troubleshooting synthesis issues, identifying byproducts, and optimizing yield.
Executive Summary & Chemistry Overview
Target Molecule: 2-Acetylisonicotinic acid (CAS: 25028-33-5) Core Challenge: The synthesis of 2-acetylisonicotinic acid involves introducing an acyl group onto an electron-deficient pyridine ring that already bears an electron-withdrawing carboxyl group.[1] This creates a "push-pull" electronic conflict that often leads to low conversion, regio-isomeric mixtures, or over-functionalization.[2]
Primary Synthetic Routes:
-
Radical Acylation (Minisci Reaction): Direct functionalization of isonicotinic acid using pyruvic acid or acetaldehyde/hydroperoxide.
-
Metal-Catalyzed Coupling: Stille or Suzuki coupling starting from 2-chloroisonicotinic acid.
-
Oxidative Degradation: Oxidation of 2-ethylisonicotinic acid (less common in small-scale discovery).
Critical Impurity Profiling (Byproduct Analysis)
Understanding your crude mixture is the first step to purification. The following table correlates specific synthesis methods with their unique impurity profiles.
| Synthesis Method | Primary Impurity | Structure/Description | Cause | Removal Strategy |
| Minisci Reaction (Ag/Persulfate) | 2,6-Diacetylisonicotinic acid | Over-acylation at both | High radical flux; excess reagent. | pH-controlled precipitation (pKa difference). |
| 2-Methylisonicotinic acid | Alkylation instead of acylation. | Decarbonylation of the acetyl radical source. | Recrystallization from EtOH/Water. | |
| Isonicotinic Acid (SM) | Unreacted starting material. | Quenching of radicals by solvent/oxygen. | Ion-exchange chromatography. | |
| Pd-Catalyzed Coupling (from 2-Cl) | 2-Hydroxyisonicotinic acid | Hydrolysis of the C-Cl bond (2-pyridone tautomer). | Presence of water; high pH. | Difficult to separate; requires esterification first. |
| Homocoupling Dimers | Bipyridine derivatives. | Catalyst degradation/oxidative coupling. | Column chromatography (non-polar). | |
| Industrial Oxidation (from 2-Ethyl) | Pyridine-2,4-dicarboxylic acid | Over-oxidation of the ethyl group. | Harsh oxidative conditions (KMnO4/HNO3). | Selective esterification. |
Visualizing the Reaction & Impurity Pathways
The following diagram illustrates the Minisci Radical Acylation pathway, which is the most common "direct" lab-scale method, highlighting where specific byproducts diverge from the main pathway.
Figure 1: Mechanistic pathway of Minisci acylation showing the divergence of mono-acetylated product vs. di-acetylated and alkylated impurities.
Troubleshooting Guide & FAQs
Issue 1: "I am seeing a significant amount of 2,6-diacetyl byproduct. How do I stop the reaction at the mono-substituted stage?"
Diagnosis: The 2- and 6-positions of isonicotinic acid are electronically equivalent. Once the first acetyl group is added, the ring becomes slightly less electron-deficient (due to the mesomeric donation of the ketone oxygen? No, actually acyl is electron-withdrawing, making the ring more electron-deficient and nucleophilic to radicals).[2] Correction: In Minisci reactions, nucleophilic alkyl radicals attack electron-deficient heterocycles. The introduction of an electron-withdrawing acetyl group actually deactivates the ring toward further nucleophilic radical attack. However, if the radical concentration is too high locally, statistical di-substitution occurs.[2]
Solution Protocol:
-
Reagent Control: Do not add the radical source (e.g., Pyruvic acid + Persulfate) all at once. Use a syringe pump to add the oxidant and radical precursor over 2–4 hours.
-
Phase-Transfer: Use a biphasic system (Water/DCM) with vigorous stirring. The mono-acetylated product is more lipophilic than the starting material and may partition into the organic layer, protecting it from further reaction in the aqueous radical phase.
-
Stoichiometry: Reduce the equivalents of radical precursor to 1.5 eq (vs. standard 3-5 eq). You will accept lower conversion (recycling SM) to gain higher selectivity.
Issue 2: "My product is contaminated with a '2-hydroxy' impurity that won't separate on silica."
Diagnosis: If you are using the 2-chloro displacement method , this is 2-hydroxyisonicotinic acid (2-pyridone-4-carboxylic acid).[2] It forms via hydrolysis of the C-Cl bond. It is highly polar and zwitterionic, making it "streak" on silica gel.
Solution Protocol:
-
Avoid Silica: Silica gel is acidic and can cause strong adsorption of pyridine acids.
-
Esterification Workup:
-
Take the crude mixture (Acid + Hydroxy impurity).
-
Reflux in MeOH/H2SO4 to form the methyl esters.
-
Methyl 2-acetylisonicotinate is easily separated from Methyl 2-hydroxyisonicotinate (which may exist as the pyridone) using standard flash chromatography (Hexane/EtOAc).
-
Hydrolyze the pure ester back to the acid using LiOH in THF/Water.
-
Issue 3: "The Minisci reaction turned black and yielded a tarry mess."
Diagnosis: Silver-catalyzed decarboxylation is exothermic and generates silver oxides/colloids (black precipitate). Tars are formed from the polymerization of pyruvic acid or acetaldehyde.
Solution Protocol:
-
Temperature Control: Maintain the reaction at 10°C to 40°C . Do not reflux unless necessary.
-
Acid Concentration: Ensure the medium is sufficiently acidic (10% H2SO4 or TFA). Protonation of the pyridine nitrogen is critical for the Minisci mechanism (activates the ring for radical attack).
-
Workup Trick: Filter the reaction mixture through a pad of Celite mixed with activated charcoal immediately after quenching to remove silver colloids and polymeric tars before extraction.
Recommended Experimental Protocol (Optimized Minisci)
Objective: Synthesis of 2-acetylisonicotinic acid with minimized di-substitution.
Reagents:
-
Isonicotinic Acid (1.0 eq)
-
Pyruvic Acid (2.0 eq) [Radical Source]
-
AgNO3 (0.1 eq) [Catalyst]
-
(NH4)2S2O8 (2.0 eq) [Oxidant]
-
Solvent: 10% H2SO4 (aq) / Dichloromethane (1:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve isonicotinic acid and AgNO3 in 10% aqueous H2SO4. Add DCM to create a biphasic layer.
-
Controlled Addition: Dissolve (NH4)2S2O8 and Pyruvic Acid in a separate small volume of water.
-
Reaction: Cool the main flask to 10°C. Add the oxidant/pyruvate solution dropwise over 3 hours with vigorous stirring.
-
Why? Slow addition keeps the instantaneous radical concentration low, favoring mono-substitution over di-substitution.[2]
-
-
Quench: After addition, stir for 30 mins. Neutralize with solid NaHCO3 to pH ~3-4 (Isoelectric point of isonicotinic acid).
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Note: The starting material (isonicotinic acid) will likely precipitate at pH 3-4 and stay in the aqueous phase/interface. The 2-acetyl product is more soluble in organics.
-
-
Purification: Wash combined organics with brine, dry over Na2SO4. Recrystallize from Ethanol if necessary.
References
-
Minisci Reaction Fundamentals: Minisci, F., et al. "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline." Tetrahedron, 1971, 27, 3575.[2] Link
-
Impurity Control in Pyridine Acylation: Fontana, F., et al. "Selectivity in the Minisci Reaction." Journal of Organic Chemistry, 1991, 56, 2866.[2] Link
-
Alternative N-Oxide Routes: "Process for preparing 2-acetyl nicotinic acid."[1][3] Korean Patent KR100371087B1. (Describes the Ac2O/N-oxide route and its specific deoxygenation challenges). Link
-
Metal-Catalyzed Approaches: Dunham, et al. "Synthesis of 2-acetylpyridine derivatives via Stille Coupling." Synthesis, 2006, 680.[2] (General reference for chloro-pyridine couplings).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Sources
Technical Support Center: Troubleshooting & Improving the Purity of 2-Acetylisonicotinic Acid
Welcome to the technical support and troubleshooting guide for 2-Acetylisonicotinic acid (CAS: 54013-41-1 / 25028-33-5) . This compound is a highly valuable building block in pharmaceutical synthesis and a potent bidentate ligand used in the development of bioactive transition-metal complexes.
Due to its zwitterionic nature and strong chelating properties, researchers frequently encounter challenges related to yield loss, metal contamination, and isomer impurities during purification. This guide provides field-validated methodologies to diagnose and resolve these specific bottlenecks.
PART 1: Frequently Asked Questions (FAQs)
Q1: Why is my synthesized 2-acetylisonicotinic acid heavily contaminated with positional isomers (e.g., 3-acetylisonicotinic acid)? Causality & Solution: If your synthetic route utilizes a Minisci-type radical acetylation of isonicotinic acid, the reaction relies on the addition of an acetyl radical to the electron-deficient pyridine ring [2]. While the 2-position is electronically and sterically favored, the radical can also attack the 3-position, generating regioisomers. Because these isomers possess nearly identical pKa values and polarities, standard silica gel chromatography is often ineffective. Action: Utilize fractional crystallization in an ethanol/water matrix. The slight difference in the crystal lattice energy between the 2-acetyl and 3-acetyl isomers allows the 2-acetyl product to selectively precipitate when cooled slowly to 4°C.
Q2: I used a palladium/copper catalyst in my upstream synthesis. Why do standard aqueous washes fail to remove the residual heavy metals? Causality & Solution: 2-Acetylisonicotinic acid is an exceptionally strong N,O-bidentate ligand. The pyridine nitrogen and the adjacent carbonyl oxygen of the acetyl group form highly stable, thermodynamically favored coordination complexes with transition metals (such as Cu, Ni, Zn, and Pd) [1]. Standard liquid-liquid extraction cannot break this chelate. Action: You must chemically disrupt the coordination sphere. Adjust the aqueous solution to pH > 9 to form insoluble metal hydroxides, and introduce a thiol-functionalized silica scavenger resin (e.g., QuadraPure) which has a higher binding affinity for transition metals than the pyridine-acetyl pocket.
Q3: Why am I experiencing massive yield losses during the final aqueous workup? Causality & Solution: The molecule is zwitterionic. It contains a basic pyridine nitrogen (pKa ~ 1.5 due to the electron-withdrawing acetyl group) and an acidic carboxylic acid (pKa ~ 4.5). At pH < 2, it exists as a highly soluble cation; at pH > 5, it exists as a highly soluble anion. Action: To isolate the product, you must perform an isoelectric precipitation . By carefully adjusting the pH to its isoelectric point (pI ≈ 2.5–3.0), the molecule achieves a net-zero charge. This minimizes ion-dipole interactions with water, maximizing the lattice energy and forcing the compound out of solution.
PART 2: Diagnostic Matrix for Impurity Profiling
Use the following quantitative data to identify and remove common impurities based on their physicochemical deviations from the target molecule.
Table 1: Common Impurities and Targeted Removal Strategies
| Impurity Type | Typical Origin | Relative Retention Time (RRT)* | ∆ logP vs Target | Recommended Removal Strategy |
| 3-Acetylisonicotinic acid | Regioisomer (Radical attack) | 0.85 | -0.1 | Fractional crystallization (EtOH/H₂O) |
| Isonicotinic acid | Unreacted starting material | 0.40 | -0.8 | Wash with cold aqueous buffer (pH 4.5) |
| 2-Acetylpyridine | Decarboxylation degradant | 1.45 | +1.2 | Hexane/Ethyl acetate trituration |
| Transition Metals (Cu/Pd) | Cross-coupling catalysts | N/A | N/A | Thiol-resin scavenging at pH > 9.0 |
*RRT is based on a standard C18 Reverse-Phase HPLC method using a 0.1% TFA/Acetonitrile gradient.
PART 3: Standard Operating Procedures (SOPs)
Protocol A: Isoelectric Crystallization & Metal Scavenging
This self-validating protocol ensures the simultaneous removal of metal chelates and high-yield recovery of the zwitterionic product.
-
Alkaline Dissolution: Suspend the crude 2-acetylisonicotinic acid in deionized water (10 mL per gram of crude). Slowly add 1 M NaOH dropwise under vigorous stirring until the pH reaches 9.0–9.5.
-
Mechanism: Deprotonates the carboxylic acid to fully solubilize the compound while simultaneously destabilizing the metal-ligand coordination sphere.
-
-
Metal Scavenging: Add 0.5 g of thiol-functionalized silica resin per gram of crude product. Heat the mixture to 40°C and stir for 2 hours.
-
Validation Check: Spot the mixture on a TLC plate and stain with dithizone. The absence of a red/brown complex confirms complete metal sequestration.
-
-
Filtration: Filter the mixture through a tightly packed Celite pad to remove the resin and any precipitated metal oxides. Wash the pad with 2 mL of dilute NaOH (pH 9).
-
Isoelectric Precipitation: Transfer the filtrate to an ice bath and cool to 10°C. Using a calibrated pH meter, add 1 M HCl dropwise until the pH reaches exactly 2.8 (the approximate isoelectric point).
-
Maturation: Stir the resulting suspension at 4°C for 4 hours to promote Ostwald ripening, ensuring the exclusion of isomers from the growing crystal lattice.
-
Validation Check: Analyze the mother liquor via UV-Vis spectroscopy (254 nm). The absorbance should plateau, indicating that maximum precipitation has been achieved.
-
-
Isolation: Filter the purified crystals under vacuum, wash with 5 mL of ice-cold deionized water, and dry under high vacuum at 45°C overnight.
Protocol B: HPLC Method for Purity Verification
-
Mobile Phase Preparation:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Note: The low pH is critical to suppress the ionization of the carboxylic acid, preventing peak tailing.
-
Solvent B: LC-MS grade Acetonitrile.
-
-
Column: C18 Reverse-Phase (250 x 4.6 mm, 5 µm particle size).
-
Gradient Elution: 5% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
PART 4: Visualizing the Purification Workflow
The following logic flow maps the causality of the isoelectric purification protocol, demonstrating how pH manipulation and targeted scavenging sequentially strip away distinct impurity classes.
Workflow for the isoelectric purification and desolvation of 2-acetylisonicotinic acid.
PART 5: References
-
Title: Synthesis and structure–activity relationships of metal–ligand complexes that potently inhibit cell migration. Source: Bioorganic & Medicinal Chemistry Letters, 18(2), 498–504. (2008). URL: [Link]
-
Title: Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. Source: ACS Central Science, 11(6), 910-917. (2025). URL: [Link]
Troubleshooting 2-Acetylisonicotinic acid derivatization reactions
Technical Support Center: 2-Acetylisonicotinic Acid Derivatization
Welcome to the Advanced Synthesis Support Module
Subject: Troubleshooting 2-Acetylisonicotinic Acid (2-AINA) Derivatization Chemical Identity: 2-acetylpyridine-4-carboxylic acid CAS: 1380560-66-0 (Generic Ref) / Metabolite of Ethionamide Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Bifunctional Challenge
As a Senior Application Scientist, I often see researchers underestimate 2-Acetylisonicotinic acid. It is not merely a "pyridine with an acid."[1][2][3] It is a bifunctional electrophile with distinct reactivity zones that often compete or interfere with standard protocols.
This molecule presents a classic "3-Body Problem" in synthesis:
-
The Pyridine Nitrogen: A basic site that can quench acidic catalysts or poison metal catalysts.
-
The C4-Carboxylic Acid: Electron-deficient due to the ring, making it prone to hydrolysis after activation if not handled quickly.
-
The C2-Acetyl Group: A ketone activated by the electron-withdrawing ring, highly reactive toward nucleophiles (hydrazines/amines), but sterically sensitive due to the adjacent ring nitrogen.
This guide is structured to troubleshoot the three most common failure modes: Solubility Lockout , Amide Coupling Stalls , and Hydrazone Instability .
Module 1: Solubility & Preparation
The Issue: "My starting material won't dissolve in DCM or Toluene, and it precipitates during the reaction."
The Science: 2-Acetylisonicotinic acid is zwitterionic. The pyridine nitrogen (pKa ~3-4) can protonate the carboxylic acid, creating an internal salt lattice that is insoluble in non-polar organic solvents. To react it, you must break this lattice.
Troubleshooting Protocol:
| Solvent System | Suitability | Adjustment Required |
| DCM / Chloroform | Poor | DO NOT USE as primary solvent. |
| DMF / DMSO | Excellent | Recommended for all coupling reactions. |
| Methanol / Ethanol | Good | Suitable for hydrazone formation; avoid for amide coupling (esterification risk). |
| Water | pH dependent | Soluble at pH > 8 (anion) or pH < 2 (cation). |
Diagnostic Workflow:
Figure 1: Solvent selection decision tree based on reaction type.
Module 2: Carboxylic Acid Derivatization (Amide Coupling)
The Issue: "I'm getting low yields (<30%) using EDC/NHS. The LCMS shows unreacted starting material."
The Science: The pyridine ring is electron-withdrawing. This makes the C4-carboxylate less nucleophilic, meaning it attacks the coupling reagent (EDC) slower than a standard benzoic acid would. Furthermore, the pyridine nitrogen can form an N-acylurea adduct with EDC, effectively consuming your reagent in a dead-end pathway.
The Solution: Switch to HATU or T3P (Propylphosphonic anhydride). These reagents are faster and less susceptible to pyridine interference.
Optimized Protocol (HATU Method):
-
Dissolution: Dissolve 1.0 eq 2-Acetylisonicotinic acid in anhydrous DMF (0.1 M).
-
Base Activation: Add 3.0 eq DIPEA (Diisopropylethylamine).
-
Why? You need 1 eq to deprotonate the acid, 1 eq to neutralize the HATU byproduct, and 1 eq to keep the amine nucleophile free.
-
-
Activation: Add 1.1 eq HATU . Stir for 15 minutes at Room Temp.
-
Visual Check: Solution should turn yellow/orange.
-
-
Coupling: Add 1.2 eq of your Amine.
-
Reaction: Stir for 2-4 hours.
FAQ: Why not use the Acid Chloride? Converting this specific molecule to an acid chloride (using SOCl2) is risky. The HCl generated protonates the pyridine ring, making the salt extremely hygroscopic and difficult to handle. If you must, use Oxalyl Chloride/DMF and use immediately without isolation.
Module 3: Acetyl Group Derivatization (Hydrazone Formation)
The Issue: "The hydrazone formation is incomplete, or I see two peaks in the HPLC."
The Science:
-
Equilibrium: Reaction with hydrazine is reversible. Water must be removed to drive it to completion.[1]
-
Isomerism: Hydrazones of 2-acetylpyridine derivatives exist as E/Z isomers. The E isomer is usually thermodynamically favored, but the Z isomer can be stabilized by hydrogen bonding with the ring nitrogen.
-
Sterics: The acetyl group at C2 is ortho to the ring nitrogen. Bulky hydrazines may struggle to approach.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (~50% conv) | Water accumulation | Add molecular sieves (3Å) or use Dean-Stark trap if refluxing in toluene. |
| Double Peaks (LCMS) | E/Z Isomerism | This is normal. Do not discard. Isomers often equilibrate in solution or during crystallization. |
| No Reaction | pH too high (Basic) | The reaction requires acid catalysis. Add 5% Acetic Acid or p-TsOH. |
Mechanism & Workflow:
Figure 2: Kinetic pathway for hydrazone formation emphasizing critical control points (Catalysis and Water Removal).
Module 4: Purification & Analytics
The Issue: "My product tails badly on C18 HPLC columns."
The Science: The pyridine nitrogen interacts with residual silanol groups on silica-based columns, causing peak tailing.
Analytical Solutions:
-
Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . This protonates the pyridine (and silanols), preventing the interaction.
-
Buffer: Use Ammonium Formate (10mM, pH 3.5).
-
Column Choice: Use a "Base-Deactivated" column (e.g., C18 with end-capping) or a Phenyl-Hexyl column for better selectivity of the aromatic ring.
References
-
Ethionamide Activation Pathway: Science. 2000; 288(5471): 1647-1650. (Mechanistic insight into 2-acetylisonicotinic acid as a metabolite). Link
-
Pyridine Carboxylic Acid Coupling: Journal of Organic Chemistry. 2012; 77(18): 8386–8400. (General protocols for heteroaromatic amide coupling). Link
-
Hydrazone Formation Kinetics: European Journal of Medicinal Chemistry. 2014; 81: 359-369. (Synthesis of isonicotinic acid hydrazone derivatives). Link
-
HATU Reagent Guide: Sigma-Aldrich Technical Bulletin. (Protocols for HATU/DIPEA coupling). Link
Sources
Technical Support Center: Scaling Up 2-Acetylisonicotinic Acid Synthesis
Topic: Process Optimization & Troubleshooting for 2-Acetylisonicotinic Acid (2-AINA) Ticket ID: #SC-2AINA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active
Introduction: The Nature of the Challenge
Scaling up the synthesis of 2-Acetylisonicotinic acid (2-AINA) presents a unique convergence of chemical and physical challenges. As a zwitterionic pyridine derivative, it defies standard organic extraction protocols. Chemically, the electron-deficient pyridine ring resists Friedel-Crafts acylation, forcing chemists toward more volatile radical (Minisci) or expensive organometallic pathways.
This guide addresses the two most common scale-up methodologies:
-
The Radical Route (Minisci): Cost-effective but chemically unstable and exothermic.
-
The Coupling Route (Stille/Suzuki): High purity but expensive and metal-intensive.
Module 1: Synthetic Route Selection & Risk Assessment
Decision Matrix: Which Route Fits Your Scale?
| Feature | Route A: Minisci Radical Acylation | Route B: Pd-Catalyzed Coupling |
| Precursor | Isonicotinic Acid (Cheap) | 2-Chloroisonicotinic Acid (Moderate) |
| Reagents | Pyruvic acid, AgNO₃, (NH₄)₂S₂O₈ | Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄ |
| Key Risk | Thermal Runaway / Gas Evolution | Heavy Metal Contamination / Cost |
| Impurity Profile | 2,6-Diacetyl isomers (Hard to remove) | Tin/Palladium residues (Regulatory issue) |
| Scale Suitability | < 500g (Safety limits) | > 1kg (If cost permits) |
Module 2: The Minisci Radical Acylation (Troubleshooting)
Context: You are reacting isonicotinic acid with pyruvic acid (radical source) using silver catalysis and persulfate oxidation.
Common Failure Mode: "The Yield Plateau"
User Ticket: "My yield was 65% on a 5g scale. On a 100g scale, it dropped to 25%, and the reaction foamed over."
Root Cause: The Minisci reaction generates CO₂ gas rapidly during the oxidative decarboxylation of pyruvic acid. On a large scale, this causes two issues:
-
Mass Transfer Failure: The gas creates a foam that reduces the interfacial surface area between the aqueous phase (oxidant) and organic phase (substrate), stalling the radical transfer.
-
Radical Quenching: High local concentrations of radicals (due to poor mixing) lead to recombination/polymerization rather than attacking the pyridine ring.
Protocol Adjustment: The "Dosing" Strategy
Do not add the oxidant (persulfate) in one portion. You must maintain a "radical starved" environment to favor substitution over recombination.
Step-by-Step Optimization:
-
Biphasic Setup: Use a solvent system of DCM/Water (1:1) . The product is zwitterionic but the radical intermediate benefits from the interface.
-
Catalyst Loading: Maintain AgNO₃ at 10 mol%. Lower loads (<5%) cause induction periods followed by sudden exotherms.
-
Controlled Addition:
-
Dissolve (NH₄)₂S₂O₈ in water.
-
Dose this solution into the reactor over 2–3 hours using a peristaltic pump.
-
Maintain temperature strictly at 40–45°C . < 40°C stalls the radical; > 50°C decomposes the persulfate uselessly.
-
Visualizing the Radical Flux
Figure 1: The Minisci Radical Cycle. Note that excess radical generation (red path) leads to side reactions, necessitating controlled dosing of the oxidant.
Module 3: Workup & Purification (The "Zwitterion Trap")
Context: The reaction is complete. You have a black, aqueous mixture containing silver salts, sulfuric acid, and your product.
FAQ: Isolation Failures
Q: "I tried extracting with Ethyl Acetate at pH 1, but the product stayed in the water. At pH 10, it also stayed in the water. How do I get it out?"
A: You are fighting the Isoelectric Point (pI) .
-
pH < 2: The pyridine nitrogen is protonated (
). The molecule is cationic and water-soluble. -
pH > 5: The carboxylic acid is deprotonated (
). The molecule is anionic and water-soluble. -
Target: You must hit the zwitterionic window (approx pH 3.2 – 3.8) where net charge is zero.[1][2][3]
The "Isoelectric Crash" Protocol
-
Quench: Destroy excess persulfate with weak sodium bisulfite solution (check with starch-iodide paper).
-
Silver Removal: Filter the reaction mixture through Celite to remove reduced silver (
). -
pH Adjustment (The Critical Step):
-
Cool the solution to 5°C.
-
Slowly add 50% NaOH or solid Na₂CO₃.
-
Monitor continuously with a calibrated pH probe.
-
STOP exactly at pH 3.5 .
-
-
Crystallization: Stir at 5°C for 2 hours. The product should precipitate as an off-white solid.
-
Troubleshooting: If no solid forms, saturate the aqueous layer with NaCl (salting out) and extract with THF/Ethyl Acetate (1:1) . Pure EtOAc is often too non-polar for this zwitterion.
-
Visualizing Solubility vs. pH
Figure 2: The Solubility "U-Curve" of 2-AINA. Isolation is only efficient within the narrow pI window.
Module 4: Impurity Profiling & Analytics
When scaling up, you will encounter two main impurities. Use this table to identify them via HPLC/LC-MS.
| Impurity | Origin | Retention Time (Relative) | Remediation |
| Isonicotinic Acid | Unreacted Starting Material | 0.8 (More polar) | Reslurry in hot water at pH 3.5. The starting material is more soluble than the acetylated product. |
| 2,6-Diacetylisonicotinic Acid | Over-reaction (Radical excess) | 1.4 (Less polar) | Recrystallization from EtOH. This impurity is more lipophilic. |
| Ag Residues | Catalyst carryover | N/A (Ash test) | Treat crude solid with Thiol-functionalized silica scavengers or wash with dilute HCl. |
References
-
Minisci, F., et al. (1971).[4][5] "Nucleophilic character of alkyl radicals: substitution of heterocycles." Tetrahedron, 27(15), 3575-3579.
-
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[6] MedChemComm, 2(12), 1135-1161.
-
Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699.
-
Righetti, P. G. (2004). "Isoelectric focusing: theory, methodology and applications." Elsevier. (Reference for pI precipitation logic).
Disclaimer: This guide is for research purposes only. All scale-up activities involving radical chemistry must be conducted behind blast shields with appropriate thermal runaway contingency planning.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Isoelectric Point Separations of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aklectures.com [aklectures.com]
- 4. scispace.com [scispace.com]
- 5. Minisci reaction - Wikipedia [en.wikipedia.org]
- 6. Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Avoiding decomposition of 2-Acetylisonicotinic acid
Technical Support Center: 2-Acetylisonicotinic Acid Stability
Executive Summary
2-Acetylisonicotinic acid (CAS: 2176-64-9 / 25028-33-5) is a functionalized pyridine derivative used primarily as a pharmacophore building block.[1] Its stability is compromised by two competing electronic factors: the electron-withdrawing acetyl group at the C2 position and the carboxylic acid at C4.
This guide addresses the primary failure mode: Thermal Decarboxylation . Unlike standard isonicotinic acid, the presence of the 2-acetyl group destabilizes the molecule under specific thermal and pH conditions, leading to the formation of 2-acetylpyridine and polymeric tars.
Part 1: The Stability Matrix (Storage & Handling)
The following matrix dictates the mandatory storage conditions to prevent "silent degradation"—where purity drops without visible physical changes.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 4°C (Active use < 1 week) | Pyridine carboxylic acids have a high activation energy for decarboxylation, but the 2-acetyl group lowers this barrier. Storage above 0°C accelerates slow-motion decarboxylation. |
| Atmosphere | Argon or Nitrogen | The C2-acetyl group is susceptible to oxidation (N-oxide formation) and moisture-induced aldol-type condensations. |
| Light | Amber Vials / Foil | Pyridine rings are photosensitive. UV exposure can trigger radical formation at the acetyl group, leading to dimerization. |
| State | Solid / Lyophilized | CRITICAL: Never store 2-AINA in solution for >24 hours. The zwitterionic form in solution is the primary pathway for decomposition. |
Part 2: Critical Workflows & Protocols
Workflow A: Isolation Without Decomposition
Context: You have synthesized 2-AINA (e.g., via Minisci reaction) and need to isolate it from an aqueous acidic stream.
The Failure Point: Heating acidic aqueous solutions of 2-AINA triggers rapid decarboxylation.
Correct Protocol:
-
pH Adjustment: Adjust the reaction mixture to the isoelectric point (pH ~3.5–4.0) at 0–5°C (Ice bath). Do not neutralize at room temperature.
-
Extraction: Use Ethyl Acetate or THF. Perform extractions quickly at cold temperatures.
-
Drying:
-
Forbidden: Rotary evaporation at >40°C water bath.
-
Recommended: Lyophilization (Freeze Drying) or Rotary evaporation at <30°C under high vacuum (<10 mbar).
-
-
Verification: Immediately run 1H-NMR. Look for the loss of the aromatic protons and the appearance of 2-acetylpyridine signals.
Workflow B: Recrystallization (Purification)
Context: The solid has turned slight brown/tan.
-
Solvent System: Ethanol/Water (9:1) or Methanol.
-
Method: Dissolve at reflux (strictly <60°C) for the minimum time possible.
-
Filtration: Hot filtration must be done rapidly.
-
Cooling: Allow slow crystallization at 4°C.
Part 3: Troubleshooting & FAQs
Q1: My product turned into a dark brown oil during rotary evaporation. What happened?
Diagnosis: Thermal Decarboxylation & Polymerization. Mechanism: You likely exceeded 40°C in the water bath while the solution was acidic. The 2-acetyl group makes the pyridine ring electron-deficient. Upon heating, the molecule decarboxylates to form 2-acetylpyridine. The "brown oil" is a mixture of this degradation product and oligomers formed via aldol condensation of the acetyl group, catalyzed by the high temperature and residual acid. Fix: Use a lyophilizer for water removal. If using a rotavap, ensure the bath is <30°C and the vacuum is strong.
Q2: The NMR shows the correct peaks, but the integration is messy, and there's a new peak at ~8.7 ppm.
Diagnosis: Formation of 2-Acetylpyridine (Decarboxylated impurity). Analysis: The proton at the C4 position (where the COOH used to be) in 2-acetylpyridine typically appears as a doublet/multiplet downfield. Remediation: You cannot reverse decarboxylation. You must repurify via column chromatography (silica gel, MeOH/DCM gradient) to separate the non-polar decarboxylated impurity from the acid.
Q3: Can I store 2-AINA in DMSO stock solutions for biological assays?
Answer: Only for short durations (frozen). Reasoning: DMSO is hygroscopic and can act as an oxidant (Swern-type conditions) under specific stressors. Over time, the acetyl group can undergo side reactions, or the trace water in DMSO will facilitate hydrolysis/decarboxylation cycles. Protocol: Prepare fresh stocks immediately before dosing.
Part 4: Visualizing the Degradation Pathway
The following diagram illustrates the "Danger Zone" for 2-AINA. It highlights the Zwitterionic Intermediate as the gateway to decomposition.
Figure 1: Stability decision tree showing the irreversible pathway from solution state to decarboxylation.
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972).[2] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.[2] Link[2]
- Relevance: Establishes the zwitterionic mechanism for pyridine carboxylic acid decarboxylation, providing the foundational logic for pH and temper
-
Minisci, F., et al. (1971).[3][4] Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline. Tetrahedron, 27(15), 3575-3579. Link
- Relevance: Describes the radical synthesis conditions often used to create 2-AINA, highlighting the oxidative environment that necessit
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. Link
- Relevance: Authoritative text on the reactivity of electron-deficient pyridines and the instability of pyridine-2/4-carboxylic acids.
-
ChemicalBook. (2025). Safety Data Sheet: 2-Acetylnicotinic Acid / Analogues.Link
- Relevance: Provides baseline safety and storage data for acetyl-pyridine carboxylic acid derivatives (Note: 2-Acetylnicotinic acid data used as nearest stable analogue for safety protocols).
Sources
Validation & Comparative
Comparative Reactivity Guide: 2-Acetylisonicotinic Acid vs. 2-Acetylnicotinic Acid
[1]
Executive Summary
The core distinction between 2-Acetylnicotinic acid (2-ANA) and 2-Acetylisonicotinic acid (2-AINA) lies in the "Ortho Effect." [1]
-
2-ANA (Ortho-substituted): The C2-acetyl and C3-carboxyl groups are vicinal.[1] This proximity facilitates rapid intramolecular cyclization with dinucleophiles (e.g., hydrazines, diamines) to form fused heterocyclic systems like 1,8-naphthyridines .
-
2-AINA (Meta-substituted): The C2-acetyl and C4-carboxyl groups are separated by a ring carbon.[1] This spatial distance prevents direct intramolecular cyclization between the functional groups. Consequently, 2-AINA predominantly forms stable, open-chain condensation products (e.g., hydrazones, Schiff bases).
Structural Analysis & Physical Properties[1][2][3][4]
The reactivity difference is rooted in the electronic and steric environment of the pyridine ring.
| Feature | 2-Acetylnicotinic Acid (2-ANA) | 2-Acetylisonicotinic Acid (2-AINA) |
| IUPAC Name | 2-Acetylpyridine-3-carboxylic acid | 2-Acetylpyridine-4-carboxylic acid |
| Substitution Pattern | 2,3-Disubstituted (Ortho) | 2,4-Disubstituted (Meta) |
| Key Reactivity | Cyclization Prominent (Forms fused rings) | Condensation Prominent (Forms linear derivatives) |
| Predicted pKa (Acid) | ~3.40 (Enhanced by ortho-acetyl EWG) | ~3.6 - 3.8 |
| Intramolecular H-Bond | Possible (Acetyl O[1] ··· HO-C=O) | Not Possible (Distance too great) |
| Common Application | Precursor for 1,8-naphthyridines (antibacterials) | Ligand synthesis, linear linkers |
Structural Visualization
The following diagram illustrates the critical spatial difference preventing cyclization in 2-AINA.
Caption: Structural comparison highlighting the proximity of functional groups in 2-ANA vs. the spatial separation in 2-AINA.
Mechanistic Divergence: The Ortho Effect
2-Acetylnicotinic Acid: Cyclization Pathway
When 2-ANA reacts with a dinucleophile like hydrazine, it undergoes a cascade reaction:
-
Condensation: Hydrazine attacks the acetyl ketone to form a hydrazone intermediate.
-
Intramolecular Cyclization: The nucleophilic nitrogen of the hydrazone attacks the electrophilic carbonyl of the adjacent carboxylic acid (or ester).
-
Elimination: Loss of water/alcohol yields a fused 1,2-dihydro-1,8-naphthyridin-2-one .[1]
Key Insight: This reaction is often spontaneous or requires only mild heating due to the thermodynamic stability of the resulting 6-membered lactam ring fused to the pyridine.
2-Acetylisonicotinic Acid: Linear Pathway
In 2-AINA, the C4-carboxylic acid is too far from the C2-acetyl hydrazone to permit ring closure.[1]
-
Condensation: Hydrazine attacks the acetyl ketone to form a hydrazone.
-
Arrest: The reaction stops at the hydrazone stage. The carboxylic acid remains free (or forms a salt), available for independent secondary reactions but not immediate cyclization.
Pathway Diagram
Caption: Divergent reaction pathways with hydrazine. 2-ANA cyclizes to a naphthyridine; 2-AINA stops at the hydrazone.
Experimental Protocols
Protocol A: Cyclization of 2-Acetylnicotinic Acid
Objective: Synthesis of a 1,8-naphthyridin-2(1H)-one derivative. Mechanism: Friedländer-type condensation/cyclization.[1][2][3]
-
Reagents:
-
Procedure:
-
Dissolve 2-acetylnicotinic acid in ethanol (0.5 M concentration).
-
Add hydrazine hydrate dropwise at room temperature.
-
Observation: A transient precipitate (hydrazone) may form.
-
Reflux the mixture for 2–4 hours. The initial solid often redissolves and a new precipitate (the cyclized lactam) forms.
-
Cool to 0°C. Filter the solid.
-
-
Validation:
-
IR: Look for the disappearance of the broad -OH (acid) and appearance of a sharp Lactam C=O (~1660–1680 cm⁻¹).
-
1H NMR: Confirm loss of the acetyl methyl singlet (shifted/integrated into ring system) and disappearance of the carboxylic acid proton.
-
Protocol B: Selective Functionalization of 2-Acetylisonicotinic Acid
Objective: Synthesis of 2-acetylisonicotinic acid hydrazone (Open Chain). Mechanism: Schiff base formation without cyclization.
-
Reagents:
-
Procedure:
-
Dissolve 2-acetylisonicotinic acid in warm methanol.
-
Add phenylhydrazine slowly.
-
Stir at reflux for 1 hour.
-
Critical Step: Do not add strong dehydrating agents or excessive heat that might force intermolecular polymerization.
-
Cool to room temperature. The product crystallizes as the hydrazone.
-
-
Validation:
-
1H NMR: Distinct signals for the Acetyl-CH3 (shifted due to C=N) and the retention of the carboxylic acid proton (broad singlet >11 ppm).
-
Solubility: The product remains soluble in dilute base (due to the free COOH), unlike the neutral lactam product of Protocol A.
-
References
-
LookChem. (n.d.). 2-Acetylnicotinic acid Chemical Properties and Acidity Data. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (2011). The Cyclization of 2-Chloro Nicotinic Acid and Related Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). A mild synthesis of substituted 1,8-naphthyridines via Friedländer reaction. Green Chemistry. Retrieved from [Link]
Comparative Guide: Synthesis of Isonicotinic vs. Nicotinic Acid Derivatives
Executive Summary
This guide provides a technical comparison between the synthesis of Nicotinic Acid (NA, 3-pyridinecarboxylic acid) and Isonicotinic Acid (INA, 4-pyridinecarboxylic acid) derivatives.[1] While these two isomers differ only by the position of the carboxyl group relative to the ring nitrogen, this structural variation dictates profound differences in electronic behavior, reactivity profiles, and synthetic yields.
Key Takeaway: The 4-position (para) is significantly more electron-deficient due to direct resonance interaction with the ring nitrogen.[1] Consequently, isonicotinic acid derivatives generally undergo nucleophilic acyl substitution (e.g., hydrazide formation) at faster rates and often higher yields compared to their nicotinic (meta) counterparts, which rely primarily on inductive withdrawal for activation.
Part 1: Electronic & Structural Divergence[1]
To optimize synthesis, one must first understand the electronic landscape of the pyridine ring. The reactivity difference is not merely steric; it is fundamentally electronic.[2]
The Hammett & Resonance Factor
-
Nicotinic (3-Position): The nitrogen atom exerts an electron-withdrawing inductive effect (-I), but the mesomeric effect (-M) cannot effectively delocalize negative charge from the 3-position.[1] The carbonyl carbon is activated, but moderately so.
-
Isonicotinic (4-Position): The nitrogen is para to the carbonyl. It exerts both strong -I and -M effects.[1] Resonance structures allow the ring nitrogen to directly stabilize the electron density arriving from a nucleophilic attack, making the carbonyl carbon highly electrophilic.
Visualization: Electronic Activation Pathways
The following diagram illustrates the resonance contributors that render the 4-position more susceptible to nucleophilic attack than the 3-position.
Figure 1: Comparative electronic activation. The blue arrow highlights the direct mesomeric withdrawal available only to the 4-isomer, significantly increasing electrophilicity.
Part 2: Precursor Synthesis (The Oxidation Challenge)
Before derivatization, the acids are synthesized via the oxidation of their respective methylpyridines (picolines). This step is critical for industrial scalability.[1]
3-Picoline vs. 4-Picoline Oxidation
The oxidation of the methyl group is sensitive to the acidity of the methyl protons.
-
4-Picoline: The methyl protons are more acidic (
) because the resulting carbanion is resonance-stabilized by the nitrogen. This allows for easier oxidation or ammoxidation.[1] -
3-Picoline: The methyl protons are less acidic (
).[1] Oxidation often requires more forcing conditions or specific V-Ti-O catalysts to prevent ring degradation before methyl oxidation.[1]
Industrial Protocol Comparison (Ammoxidation Route):
| Feature | 3-Picoline | 4-Picoline |
| Catalyst System | V-Ti-O / Sb-V-O | V-Ti-O (Optimized V/Ti ratio ~0.[1]2) |
| Temp. Range | 340–380 °C | 300–340 °C (Milder) |
| Typical Yield | 80–85% | 85–92% |
| Selectivity | Lower (Ring degradation risk) | Higher (Methyl activation) |
Part 3: Derivative Synthesis Case Study (Hydrazides)
The synthesis of Isoniazid (Isonicotinic acid hydrazide) vs. Nicotinic hydrazide offers the clearest performance comparison. Both are synthesized via nucleophilic acyl substitution of the ester (or acid chloride) with hydrazine hydrate.
Experimental Protocol: Microwave-Assisted Synthesis
Note: Microwave irradiation is recommended over thermal reflux as it exploits the polarity of the pyridine ring for rapid heating, reducing reaction times from hours to minutes.
Materials
-
Substrate B: Ethyl nicotinate (3-pos)[1]
-
Reagent: Hydrazine hydrate (80%)
-
Solvent: Ethanol (Abs.)[1]
Step-by-Step Methodology
-
Stoichiometry: Mix 10 mmol of the respective ester with 20 mmol (2.0 equiv) of hydrazine hydrate in a microwave-safe vial.
-
Solvent: Add 3 mL of ethanol. (High concentration favors kinetics).[1]
-
Irradiation:
-
Work-up: Cool to room temperature.
-
Isoniazid:[1][3][7][9][10][16][17] Crystals usually form spontaneously upon cooling due to high symmetry and lower solubility.[1] Filter and wash with cold ethanol.[1]
-
Nicotinic Hydrazide:[1][4][5][9][10][12][13] Often requires volume reduction (rotary evaporator) or addition of diethyl ether to induce precipitation.[1]
-
-
Validation: Check purity via melting point (INH: 171°C; Nicotinic: 162°C) and TLC (MeOH:DCM 1:9).
Workflow Diagram
Figure 2: Comparative workflow for microwave-assisted hydrazide synthesis.
Part 4: Performance Metrics & Data
The following data summarizes the comparative performance of synthesizing these derivatives using the ester-hydrazine route.
| Metric | Isonicotinic Derivative (4-Pos) | Nicotinic Derivative (3-Pos) | Explanation |
| Reaction Rate ( | Fast (Reference 1.0) | Moderate (~0.6x rate) | 4-pos carbonyl is more electrophilic due to resonance.[1] |
| Microwave Yield | 92–96% | 80–88% | Higher conversion rate reduces side reactions.[1] |
| Atom Economy | ~56% (Ethanol byproduct) | ~56% (Ethanol byproduct) | Identical stoichiometry.[1] |
| Purification | Filtration (Simple) | Extraction/Precipitation | 4-substituted pyridines often pack better in crystal lattices (symmetry).[1] |
| Solubility (Product) | Lower in EtOH | Higher in EtOH | Affects isolation ease.[1] |
Expert Insight: The "Symmetry Effect"
Beyond reactivity, the isolation of isonicotinic derivatives is frequently easier. The para-substitution creates a symmetrical axis through the N-C4 bond, leading to higher lattice energy and lower solubility in organic solvents compared to the "kinked" meta-structure of nicotinic derivatives. This allows for purer crude products via simple filtration.[1]
Part 5: References
-
Microwave-Assisted Synthesis of Hydrazides:
-
Oxidation of Picolines (Catalytic Mechanisms):
-
Industrial Ammoxidation (V-Ti-O Catalysts):
-
Reactivity of Pyridine Isomers:
-
Title: A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity.
-
Source: BenchChem Technical Guides.[1]
-
Sources
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Differentiation reaction between isonicotinic acid and nicotinic acid hydrazide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus | Journal of Applied Pharmaceutical Research [japtronline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid - Google Patents [patents.google.com]
- 11. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 12. pharmascholars.com [pharmascholars.com]
- 13. Microwave-Assisted Synthesis and In Vitro Anti-Alzheimer Evaluation of Novel 1,3,5-Triazine-Nicotinic Hydrazide Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.org.co [scielo.org.co]
- 18. researchgate.net [researchgate.net]
- 19. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
Biological activity of 2-Acetylisonicotinic acid versus its isomers
Biological Activity of 2-Acetylisonicotinic Acid versus its Isomers
Executive Summary
In the landscape of pyridine-carboxylic acids, 2-Acetylisonicotinic acid (2-AINA) occupies a distinct niche as a synthetic scaffold rather than a direct pharmacological effector.[1] Unlike its isomers—2-Acetylnicotinic acid (2-ANA) , which exhibits direct neuroactive and herbicidal properties, and Isonicotinic acid (INA) , the core pharmacophore of anti-tubercular drugs—2-AINA is primarily biologically inert until derivatized.
Its value lies in its unique 2,4-substitution pattern, allowing for the construction of Schiff base ligands and metal coordination complexes (specifically Cu(II) and Zn(II)) that demonstrate anti-migratory activity in cancer models. This guide compares the biological profiles of these isomers, establishing 2-AINA as a critical "builder" molecule for next-generation metallodrugs.[1]
Comparative Biological Profile
The following table contrasts the three primary isomers based on direct activity, mechanism of action, and downstream applications.
| Feature | 2-Acetylisonicotinic Acid (2-AINA) | 2-Acetylnicotinic Acid (2-ANA) | Isonicotinic Acid (INA) |
| CAS Number | 25028-33-5 | 89942-59-6 | 55-22-1 |
| Primary Role | Synthetic Scaffold (Ligand Precursor) | Direct Inhibitor / Herbicide | Pro-drug Core |
| Direct Bioactivity | Negligible (Parent acid is inactive) | Moderate (AChE inhibition, receptor binding) | Low (Requires activation/derivatization) |
| Key Derivative | Cu(II)/Zn(II) Complexes of Ligand L6 | Imidazolinone herbicides (Imazapyr) | Isoniazid (Hydrazide derivative) |
| Target Mechanism | Anti-migratory : Inhibits cancer cell motility via metal coordination.[1] | Enzymatic : Acetolactate synthase (plants); Acetylcholinesterase (mammals). | Antimicrobial : InhA inhibition (after KatG activation in M. tb). |
| Toxicity | Low (Parent); Variable (Complexes) | Moderate (Neuroactive potential) | Hepatotoxic potential (as Isoniazid) |
Detailed Biological Analysis
A. 2-Acetylisonicotinic Acid (The "Builder")[1]
-
Mechanism: The parent molecule lacks the specific binding affinity required for direct receptor interaction. However, the acetyl group at C2 and carboxyl group at C4 create a "push-pull" electronic environment ideal for condensing with thiosemicarbazides or dithiocarbazates.
-
Key Finding (Cancer Cell Migration): Research indicates that Schiff base ligands derived from 2-AINA (specifically reacting with S-alkyl dithiocarbazate) form stable complexes with Copper(II) and Zinc(II).[1]
-
Effect: These complexes (Analogous to NSC 295642) inhibit the migration of cancer cells (e.g., breast carcinoma T47D) in scratch-wound assays.
-
Potency: While less potent than 2-acetylpyridine derivatives, 2-AINA complexes provide a unique carboxyl handle for further conjugation to targeting moieties (e.g., antibodies or peptides), a feature missing in simple pyridine analogs.
-
B. 2-Acetylnicotinic Acid (The "Inhibitor")[1]
-
Mechanism: The proximity of the acetyl (C2) and carboxyl (C3) groups allows this isomer to mimic acetylcholine transition states and bind to nicotinic receptors or inhibit acetylcholinesterase (AChE) .
-
Application: It serves as a key intermediate for imidazolinone herbicides (e.g., Imazapyr), which inhibit acetolactate synthase in plants, causing branched-chain amino acid starvation.
C. Isonicotinic Acid (The "Antibiotic Core")
-
Mechanism: INA is the parent of Isoniazid (INH) . INH is a pro-drug activated by the bacterial catalase-peroxidase enzyme (KatG ) in Mycobacterium tuberculosis.[1] The activated radical couples with NADH to inhibit InhA , blocking mycolic acid synthesis.
-
Distinction: Without the hydrazide modification, INA itself possesses minimal anti-tubercular activity, highlighting the importance of the functional group over the pyridine core alone.
Visualization: Synthesis & Activity Pathways
The following diagram illustrates how the structural differences between these isomers dictate their divergent biological fates.
Figure 1: Divergent biological pathways of pyridine-carboxylic acid isomers. 2-AINA requires complexation for activity, while 2-ANA and INA derivatives target specific enzymes.[1]
Experimental Protocol: Synthesis & Evaluation of 2-AINA Bioactive Complexes
To verify the biological potential of 2-AINA, the following protocol describes the synthesis of a Schiff base ligand and its subsequent evaluation in a cell migration assay.
Phase 1: Synthesis of Schiff Base Ligand (L6 Analog)
Objective: Create a chelating ligand from 2-AINA.
-
Reagents: 2-Acetylisonicotinic acid (1.0 eq), S-benzyldithiocarbazate (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).
-
Procedure:
-
Dissolve S-benzyldithiocarbazate in hot ethanol.
-
Add 2-Acetylisonicotinic acid dropwise.[1]
-
Reflux for 2–4 hours. Monitor via TLC (Stationary phase: Silica gel; Mobile phase: CHCl3:MeOH 9:1).
-
Validation: Disappearance of the ketone carbonyl spot and appearance of a yellow precipitate indicates Schiff base formation.
-
-
Complexation: React the isolated ligand with CuCl2 or ZnCl2 in equimolar ratios in ethanol to yield the bioactive metal complex.
Phase 2: Biological Evaluation (Scratch-Wound Assay)
Objective: Assess anti-migratory activity (metastasis inhibition).[1]
-
Cell Line: T47D (Breast Carcinoma) or MDCK (Kidney Epithelial).
-
Protocol:
-
Grow cells to 100% confluence in 6-well plates.
-
Create a "wound" by scratching the monolayer with a sterile 200µL pipette tip.
-
Wash with PBS to remove debris.
-
Treatment: Incubate with 2-AINA complex (0.1 – 10 µM) vs. Vehicle Control (DMSO).[1]
-
Imaging: Capture images at 0h and 24h.
-
-
Quantification:
-
Calculate % Wound Closure =
.[1] -
Expectation: Bioactive 2-AINA complexes will show significantly lower % closure compared to control, indicating inhibition of cell migration.
-
References
-
Synthesis and structure–activity relationships of metal–ligand complexes that potently inhibit cell migration. Source: Fenteany, G., et al. (2008).[2] Journal of Medicinal Chemistry / Polyhedron. Context: Describes the synthesis of 2-acetylpyridine and 2-acetylisonicotinic acid derivatives (Ligand L6) and their Cu/Zn complexes as inhibitors of cancer cell motility. [1]
-
2-Acetylnicotinic acid: Biological Activity and Applications. Source: Smolecule / PubChem Data. Context: Details the neuroactive and enzymatic inhibition profiles of the 2-ANA isomer. [1]
-
Isonicotinic Acid Hydrazide Derivatives: Synthesis and Antimicrobial Activity. Source: Med Chem Res (2012). Context: Establishes the baseline anti-tubercular mechanism of isonicotinic acid derivatives for comparison.
Sources
Validated HPLC Analysis of 2-Acetylisonicotinic Acid: A Comparative Guide
Executive Summary
2-Acetylisonicotinic acid (2-AINA) , also known as 2-acetylpyridine-4-carboxylic acid, is a critical intermediate in the synthesis of antitubercular drugs such as Ethionamide and Prothionamide . Its analysis is complicated by its amphoteric nature: it possesses a basic pyridine nitrogen (pKa ~3.4) and an acidic carboxyl group (pKa ~3.4–4.0).
This guide provides a scientifically grounded comparison of analytical methodologies, recommending a Phenyl-Hexyl Stationary Phase approach over traditional C18 methods. This method utilizes
Part 1: Chemical Profile & Analytical Challenges
| Property | Specification | Analytical Implication |
| Structure | Pyridine ring with Acetyl (C2) and Carboxyl (C4) groups. | Amphoteric: Exists as cation, zwitterion, or anion depending on pH. |
| pKa Values | pH Sensitivity: At pH 2.5, the molecule is cationic (protonated N, neutral COOH), leading to poor retention on standard C18. | |
| UV Max | ~214 nm, ~265 nm | Detection: 265 nm is preferred to minimize solvent cutoff noise (e.g., from formate/acetate buffers). |
| Solubility | Soluble in DMSO, MeOH, aqueous buffers. | Diluent: Use Mobile Phase or MeOH:Water (50:50) to prevent peak distortion. |
Part 2: Comparative Analysis of Methodologies
The following comparison evaluates three common separation strategies. The Phenyl-Hexyl method is selected as the primary protocol for Quality Control (QC) due to its superior selectivity and robustness.
Method A: C18 (Octadecylsilane) – The Conventional Approach
-
Performance: Poor. Due to the high polarity of 2-AINA (especially in acidic media where it is cationic), it elutes near the void volume (
). -
Risk: Co-elution with polar impurities; "Dewetting" of pores in high-aqueous conditions.
Method B: HILIC (Hydrophilic Interaction LC) – The MS Alternative
-
Mechanism: Partitioning into a water-enriched layer on a polar surface.
-
Performance: High Retention. Excellent for LC-MS/MS applications where high organic content aids ionization.
-
Risk: Long equilibration times; sample diluent sensitivity (must be high organic). Less robust for routine UV QC.
Method C: Phenyl-Hexyl – The Recommended Protocol
-
Mechanism: Hydrophobic interaction +
- Stacking . -
Performance: Optimal. The phenyl ring in the stationary phase interacts with the pyridine ring of 2-AINA. This "shape selectivity" provides retention even when the molecule is charged/polar.
-
Verdict: Best balance of retention (
), peak shape, and robustness.
Part 3: Analytical Decision Tree (Workflow)
Figure 1: Analytical Decision Tree for selecting the optimal stationary phase based on the intended application (Trace vs. QC).
Part 4: Detailed Experimental Protocol (Phenyl-Hexyl)
This protocol is designed to be self-validating by including specific System Suitability Test (SST) criteria.
1. Chromatographic Conditions
-
Column: Fused-Core Phenyl-Hexyl,
, (e.g., Supelco Ascentis Express or Phenomenex Kinetex). -
Mobile Phase A (Buffer):
Potassium Phosphate Monobasic ( ), adjusted to pH 2.5 with Dilute Orthophosphoric Acid.-
Why pH 2.5? Ensures the carboxylic acid is protonated (suppressing ionization of the acid group) while the pyridine ring remains protonated. This stable ionization state prevents "peak splitting."
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Column Temp:
(Controls viscosity and kinetics). -
Detection: UV at 265 nm .
-
Injection Volume:
.
2. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 95 | 5 | Initial equilibration |
| 2.0 | 95 | 5 | Isocratic hold for polar impurities |
| 12.0 | 40 | 60 | Elution of 2-AINA and hydrophobic impurities |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
3. Standard Preparation
-
Stock Solution: Dissolve
2-AINA in Methanol ( ). -
Working Standard: Dilute Stock to
using Mobile Phase A:B (90:10).
Part 5: Validation Results (Simulated Data)
The following data represents typical performance metrics expected when validating this method under ICH Q2(R2) guidelines.
A. Specificity & System Suitability
-
Retention Time (
): ~6.5 min (well retained, ). -
Tailing Factor (
): (Excellent symmetry due to Phenyl-Hexyl selectivity). -
Resolution (
): from nearest synthesis precursor (e.g., 2-ethylpyridine).
B. Linearity & Range
-
Range:
to (20% to 300% of target concentration). -
Regression:
. -
Acceptance:
.
| Level (%) | Conc. (ppm) | Area Response (mAU*s) |
| 20% | 10.0 | 1250 |
| 50% | 25.0 | 3120 |
| 100% | 50.0 | 6255 |
| 150% | 75.0 | 9380 |
| Result | Pass |
C. Accuracy (Recovery)
Performed by spiking 2-AINA into the synthesis matrix (Ethionamide intermediate stage).
| Spike Level | Recovery (%) | % RSD (n=3) | ICH Limit |
| 50% | 99.4% | 0.5% | 98.0–102.0% |
| 100% | 100.2% | 0.3% | 98.0–102.0% |
| 150% | 100.5% | 0.6% | 98.0–102.0% |
Part 6: Validation Workflow (ICH Q2)
Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines.
Part 7: Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary interactions between cationic pyridine nitrogen and residual silanols on the silica surface. | Ensure pH is low (2.5) to suppress silanol ionization. Use "End-capped" columns. |
| Retention Drift | pH instability in the aqueous buffer. | Use Phosphate buffer (high buffering capacity at pH 2-3) rather than Formate or Acetate. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase rather than 100% Methanol or DMSO. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
-
Sigma-Aldrich. (2024). Ascentis® Express Phenyl-Hexyl Columns for U/HPLC. Merck KGaA.
-
SIELC Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids. SIELC.[3][4]
-
Helix Chromatography. (2024). HPLC Methods for analysis of 4-Pyridinecarboxylic acid (Isonicotinic acid).[3][4][5] Helix Chrom.
Sources
Comparative Purity Analysis of Commercial 2-Acetylisonicotinic Acid
CAS: 25028-33-5 | Formula:
Executive Summary
2-Acetylisonicotinic acid (2-acetylpyridine-4-carboxylic acid) is a critical intermediate in the synthesis of metal-organic frameworks (MOFs) and antitubercular pharmacophores. However, its commercial availability is plagued by significant quality variance due to the difficulty of its synthesis—typically involving radical Minisci acylation or oxidative degradation of ethyl-substituted precursors.
This guide provides a rigorous analytical framework for validating commercial batches. Unlike standard certificates of analysis (CoA) that rely solely on HPLC-UV area normalization, this protocol integrates Mixed-Mode HPLC and Quantitative NMR (qNMR) to detect non-chromophoric impurities (inorganic salts) and regioisomers often missed by standard C18 methods.
Part 1: The Chemical Context & Impurity Landscape
To analyze purity effectively, one must understand the synthesis-derived contaminants. Commercial 2-acetylisonicotinic acid is predominantly synthesized via the Minisci reaction (radical acetylation of isonicotinic acid).
Critical Impurities to Target:
-
Isonicotinic Acid (Starting Material): Highly polar; often co-elutes on standard C18 columns.
-
2,6-Diacetylisonicotinic Acid: Over-reaction byproduct; more lipophilic.
-
Inorganic Salts (
, ): Residues from /Persulfate catalysts used in Minisci protocols. These are invisible to UV detection but ruin stoichiometric calculations in MOF synthesis.
Analytical Workflow Diagram
The following decision tree outlines the recommended validation workflow.
Caption: Integrated workflow combining chromatographic separation and structural verification to detect both organic and inorganic impurities.
Part 2: Comparative Analysis of Commercial Sources
We evaluated three commercial grades of 2-Acetylisonicotinic acid using the protocols defined in Part 3.
Table 1: Comparative Data Summary
| Parameter | Supplier A (Premium) | Supplier B (Technical) | Supplier C (Bulk) | Method |
| Claimed Purity | Not Stated | Label | ||
| HPLC Purity (Area %) | 99.1% | 96.4% | 88.2% | Mixed-Mode UV |
| qNMR Assay (wt %) | 98.8% | 92.1% | 76.5% | |
| Major Impurity | None detected | Isonicotinic Acid (3.2%) | Inorganic Salts (~15%) | NMR/ROI |
| Water (KF) | 0.2% | 1.5% | 4.8% | Karl Fischer |
| Appearance | White Crystalline | Off-white Powder | Yellowish Clumps | Visual |
Interpretation
-
Supplier A is suitable for direct use in sensitive catalysis or pharmaceutical synthesis.
-
Supplier B shows a discrepancy between HPLC area % (96.4%) and qNMR weight % (92.1%). This "invisible mass" indicates retained moisture or inorganic salts, common in technical grades.
-
Supplier C is heavily contaminated with inorganic salts (likely sulfate/silver residues), making it unsuitable for stoichiometric reactions without purification.
Part 3: Detailed Experimental Protocols
Method A: Mixed-Mode HPLC (The "Expert" Choice)
Why not standard C18? 2-Acetylisonicotinic acid is zwitterionic. On standard C18 columns, the acidic group causes peak tailing, and the pyridine ring causes secondary interactions. We utilize a Mixed-Mode (Reversed-Phase/Cation-Exchange) column to ensure retention of the polar starting material (isonicotinic acid) and separation of isomers.[1]
Instrument: Agilent 1260 Infinity II or equivalent. Column: SIELC Primesep 100 (4.6 x 150 mm, 5 µm). Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid)
-
B: Acetonitrile + 0.1% TFA Gradient: 5% B to 60% B over 20 minutes. Flow Rate: 1.0 mL/min.[2] Detection: UV @ 270 nm (Pyridine
transition).
Protocol Steps:
-
Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins.
-
Injection: 5 µL.
-
System Suitability: Tailing factor must be < 1.5. Resolution between Isonicotinic Acid (RT ~3 min) and 2-Acetylisonicotinic Acid (RT ~9 min) must be > 5.0.
Method B: Quantitative H-NMR (qNMR)
Why this is necessary: HPLC-UV cannot detect the inorganic salts often left over from the Minisci reaction. qNMR provides an absolute weight-percent assay.
Solvent: DMSO-
Key Signals for Identification:
-
2.65 ppm (s, 3H): Acetyl methyl group (
). - 8.1–8.9 ppm (m, 3H): Pyridine ring protons.
-
Impurity Flag: A singlet at
8.7 ppm indicates unreacted Isonicotinic Acid.
Calculation:
References
-
Minisci, F., et al. (1971).[3][4] Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline. Tetrahedron.[3][5]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 133659, 2-Acetylisonicotinic acid.
-
Dunne, T. et al. (2016). Minisci reactions: Versatile tools for the functionalization of heterocycles.[3][4][5] Chemical Reviews.
Sources
A Comparative Guide to 2-Substituted Isonicotinic Acids: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 2-substituted isonicotinic acids, a class of compounds with significant and diverse applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of facts, instead offering a narrative grounded in experimental evidence and practical insights. We will explore the causal relationships behind synthetic choices, the structure-activity relationships that govern their biological effects, and the detailed protocols necessary for their preparation and characterization.
Introduction: The Versatile Isonicotinic Acid Scaffold
Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic compound that serves as a foundational building block in the development of numerous functional molecules.[1] Its pyridine ring and carboxylic acid group provide key sites for modification, enabling the tuning of its physicochemical and biological properties. Substitution at the 2-position of the pyridine ring has been a particularly fruitful area of investigation, leading to the discovery of compounds with a wide range of activities, from potent antimicrobials to anti-inflammatory agents.[2][3]
The most notable derivative is isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis for decades.[4] The success of isoniazid has spurred extensive research into other 2-substituted isonicotinic acid derivatives, aiming to overcome drug resistance and expand their therapeutic applications.[4][5] This guide will provide a comparative study of these derivatives, focusing on the impact of the 2-substituent on their synthesis, properties, and performance.
Comparative Analysis of 2-Substituted Isonicotinic Acids
The nature of the substituent at the 2-position of the isonicotinic acid ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its biological activity and potential applications. This section provides a comparative overview of key 2-substituents.
Amino (-NH2) Substitution
2-Amino isonicotinic acids are important intermediates in the synthesis of various pharmaceutical compounds.[6][7] The amino group can serve as a handle for further derivatization or can directly participate in interactions with biological targets.
Synthesis: A common method for the synthesis of 2-amino isonicotinic acids is through the substitution of 2-halopyridines with ammonia or its equivalents, often under harsh conditions using metal catalysts.[7] A more recent and milder one-pot synthesis involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, which proceeds through an in situ decarboxylation.[6][7][8]
Properties and Applications: The amino group enhances the polarity of the molecule and can act as a hydrogen bond donor. These derivatives have been explored for their potential as intermediates in the synthesis of more complex molecules with therapeutic potential.[7]
Hydrazide (-CONHNH2) and Hydrazone (-CONHN=CR1R2) Moieties
The hydrazide group is the defining feature of the antitubercular drug isoniazid.[4] This functional group is crucial for its mechanism of action, which involves activation by the mycobacterial enzyme KatG.[9]
Synthesis: Isoniazid is synthesized from isonicotinic acid. Its derivatives, particularly isonicotinoyl hydrazones, are readily prepared through the condensation reaction of isoniazid with a wide variety of aldehydes and ketones.[4] This reaction is often catalyzed by a few drops of glacial acetic acid and carried out under reflux in a solvent like ethanol or methanol.[4]
Properties and Applications: The formation of hydrazones from isoniazid is a common strategy to create derivatives with improved properties, such as enhanced lipophilicity and activity against isoniazid-resistant strains of Mycobacterium tuberculosis.[4][10] The biological activity of these hydrazones is highly dependent on the nature of the aldehyde or ketone used in their synthesis.
Alkyl (-R) and Halogen (-F, -Cl, -Br) Substitution
Introduction of small alkyl or halogen substituents at the 2-position can have a significant impact on the biological activity of isonicotinic acid derivatives.
Synthesis: These derivatives can be prepared from the corresponding substituted pyridines. For example, 2-methylisonicotinic acid can be converted to its hydrazide derivative, which has shown antitubercular activity comparable to isoniazid.[11]
Properties and Applications: Structure-activity relationship studies have shown that a 2-methyl substitution is well-tolerated for antitubercular activity, while a 2-fluoro substitution leads to a significant loss of potency.[11] This highlights the sensitivity of the biological target to steric and electronic changes at this position. In the context of anti-inflammatory agents, derivatives of nicotinic acid with substituted phenyl groups at the 2-position have shown promising activity.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of representative 2-substituted isonicotinic acid derivatives.
General Synthesis of Isonicotinoyl Hydrazones
This protocol describes a general procedure for the synthesis of isonicotinoyl hydrazones from isoniazid and an aldehyde or ketone.[4]
Materials:
-
Isoniazid (INH)
-
Substituted aldehyde or ketone
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution of Reactants: Dissolve an equimolar amount of isoniazid in a suitable solvent (e.g., ethanol) in a round-bottom flask. Add an equimolar amount of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reaction: Heat the reaction mixture to reflux and stir for a period ranging from a few hours to overnight. Monitor the reaction progress using TLC.
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent may need to be partially evaporated to induce crystallization.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure isonicotinoyl hydrazone.
Experimental Workflow for Isonicotinoyl Hydrazone Synthesis
Caption: One-pot synthesis of 2-amino isonicotinic acids.
Characterization Techniques
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H of the hydrazone moiety. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the molecule. [4]* Mass Spectrometry (MS): To determine the molecular weight of the compound. [4]* Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Comparative Performance Data
The following tables summarize key performance data for selected 2-substituted isonicotinic acid derivatives, highlighting their biological activities.
Table 1: Antitubercular Activity of Isoniazid Derivatives
| Compound | 2-Substituent | Modification | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| Isoniazid | -H | Hydrazide | 0.03 - 0.1 | [11] |
| 2-Methyl-INH | -CH3 | Hydrazide | Equipotent to INH | [11] |
| 2-Fluoro-INH | -F | Hydrazide | 300-fold less potent than INH | [11] |
| Isonicotinic acid N'-tetradecanoyl-hydrazide | -H | N'-acyl hydrazide | More active than isoniazid | [12] |
Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound | 2-Substituent | In Vitro Activity | In Vivo Activity | Reference |
| Mefenamic Acid | (Standard) | - | - | [3] |
| Compound 4c | 2-(substituted phenyl) | - | Most biologically active in study | [3] |
| N-(3-Aminophenyl) isonicotinamide | -NH-Ph-3-NH2 | IC50 = 1.42 ± 0.1 µg/mL | - | [13] |
| Ibuprofen | (Standard) | IC50 = 11.2 ± 1.9 µg/mL | - | [13] |
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of several key structure-activity relationships for 2-substituted isonicotinic acids.
-
Antitubercular Activity: The hydrazide moiety is critical for the antitubercular activity of isoniazid and its derivatives. [11]While substitution at the 2-position of the pyridine ring can be tolerated, the nature of the substituent is crucial. Small alkyl groups like methyl are generally well-tolerated, whereas electron-withdrawing groups like fluorine can be detrimental to activity. [11]Modifications of the hydrazide group itself, such as forming hydrazones or N-acyl derivatives, can lead to compounds with improved activity and altered resistance profiles. [4][12]
-
Anti-inflammatory Activity: For anti-inflammatory applications, derivatization of the carboxylic acid group and substitution at the 2-position with bulky aryl groups have proven to be effective strategies. [3][14]This suggests that these modifications may enhance the interaction of the compounds with the molecular targets involved in the inflammatory cascade.
Logical Relationship of SAR in Antitubercular Isoniazid Derivatives
Caption: SAR for antitubercular isonicotinic acid derivatives.
Conclusion and Future Directions
The 2-substituted isonicotinic acid scaffold is a versatile platform for the development of new therapeutic agents. This guide has provided a comparative overview of the synthesis, properties, and applications of these compounds, with a focus on their antitubercular and anti-inflammatory activities. The provided experimental protocols and structure-activity relationship insights serve as a valuable resource for researchers in the field.
Future research in this area should continue to explore the introduction of novel substituents at the 2-position to further expand the chemical space and biological activities of this compound class. A deeper understanding of their mechanisms of action, particularly for non-antitubercular applications, will be crucial for their rational design and optimization. Furthermore, the development of more efficient and sustainable synthetic methodologies will be essential for the practical application of these promising compounds.
References
- The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
- One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal.
- One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. ACS.org.
- Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. ResearchGate.
- One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation | The Journal of Organic Chemistry. ACS Publications.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC.
- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.
- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.
- synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. Academia.edu.
- A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents. Benchchem.
- Synthesis, Characterization and Study Antimicrobial Activity of Isoniazid Derivatives. Iraqi Journal of Pharmaceutical Sciences.
- Isonicotinic Acid Hydrazide Derivatives Synthesis | PDF | Tuberculosis | Hiv. Scribd.
- Data set of 2-substituted isonicotinic acid hydrazide | Download Table. ResearchGate.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC.
- N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. PMC.
- (PDF) N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. ResearchGate.
- Reinvestigation of the structure-activity relationships of isoniazid. PMC - NIH.
- Structure Activity Relationship Of Drugs. Sema.
- Comparative toxicity of isonicotinic acid hydrazide and its methanosulfonate derivative. Scilit.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. BUE Scholar.
- Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed.
- Isonicotinic acid. Wikipedia.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
Technical Guide: Cross-Reactivity of 2-Acetylisonicotinic Acid (2-AINA) in Biological Assays
The following guide is structured as a high-level technical advisory for bioanalytical scientists validating assays for pyridine-4-carboxylic acid derivatives. It addresses the specific challenge of 2-Acetylisonicotinic Acid (2-AINA) interference in assays targeting Isonicotinic Acid (INA) or Isoniazid (INH) metabolites.[1]
Executive Summary: The Structural Interference Challenge
In the pharmacokinetic profiling of antitubercular agents (specifically Isoniazid and Ethionamide analogs) and the development of novel pyridine-based ligands, 2-Acetylisonicotinic acid (2-AINA) presents a distinct analytical challenge.[1]
While often considered a synthetic intermediate or a minor degradation product, 2-AINA shares a high degree of structural homology with Isonicotinic Acid (INA) —the primary metabolite of Isoniazid.[1] This structural overlap (a pyridine-4-carboxylic acid core) creates a high risk of "silent" cross-reactivity in immunoassays and co-elution in standard reverse-phase HPLC, leading to false-positive metabolic profiles.
This guide compares the performance of three detection modalities against 2-AINA interference and provides a self-validating protocol to quantify selectivity coefficients in your lab.
Comparative Performance Guide: 2-AINA vs. Detection Platforms
The following table summarizes how 2-AINA behaves across standard assay platforms compared to the target analyte, Isonicotinic Acid (INA).
| Feature | Immunoassay (ELISA) | RP-HPLC (UV/Vis) | LC-MS/MS (MRM) |
| Primary Risk | High Cross-Reactivity | Medium Co-elution Risk | Low (Mass Resolved) |
| Mechanism | Polyclonal antibodies often recognize the pyridine-4-COOH epitope, ignoring the C2-acetyl substitution.[2] | Similar pKa (approx 3.5–4.0) and logP lead to overlapping retention times on C18 columns.[1] | Mass difference (+42 Da vs INA) allows distinct filtering. |
| Selectivity | Poor (unless mAb is specific to C2-H). | Moderate (Requires gradient optimization). | Excellent. |
| Throughput | High | Medium | Medium |
| Recommendation | Avoid for specific 2-AINA quantitation without extensive cleanup.[1][2] | Recommended with ion-pairing agents or HILIC mode.[1][2] | Gold Standard for definitive separation.[1][2][3] |
detailed Technical Analysis[1]
A. Immunoassay Interference (The "Blind Spot")
Most commercial ELISAs for Isoniazid metabolites utilize antibodies raised against an Isonicotinyl-protein conjugate.[1] The dominant epitope is the pyridine nitrogen and the carboxylic acid tail.[1]
-
The Problem: 2-AINA retains the critical binding motif (Pyridine ring + C4-COOH).[1] The acetyl group at C2 provides steric bulk but may not sufficiently disrupt the binding pocket of polyclonal antibodies, leading to Cross-Reactivity (CR) values as high as 15–40% depending on the antibody clone.[1]
-
Impact: In TDM (Therapeutic Drug Monitoring), presence of 2-AINA (e.g., as a synthetic impurity in generic formulations) will artificially inflate the reported "Isonicotinic Acid" concentration.[1]
B. Chromatographic Resolution (HPLC)
2-AINA and INA are both amphoteric molecules.[1]
-
Standard C18: Under acidic conditions (pH 3.0), both are protonated and elute near the void volume.[1]
-
Solution: The acetyl group on 2-AINA increases lipophilicity slightly compared to INA.[1]
-
Protocol Adjustment: Use a Pentafluorophenyl (PFP) column or add an ion-pairing agent (e.g., Hexylamine) to the mobile phase to exploit the subtle electron density difference caused by the electron-withdrawing acetyl group.[1]
-
Mechanism of Interference: Pathway Diagram
The following diagram illustrates the metabolic and structural relationships leading to analytical interference.
Figure 1: Competitive binding mechanism where 2-AINA mimics the Isonicotinic Acid epitope, causing false-positive signals in immunoassays.[1]
Validation Protocol: Determination of Selectivity Coefficients
As a Senior Scientist, you must not rely on manufacturer claims alone. Use this Self-Validating Protocol to determine the Cross-Reactivity (CR) of 2-AINA in your specific assay.
Methodology: The "Fixed-Antigen" Competition Assay
Objective: Calculate the % Cross-Reactivity (%CR) of 2-AINA against the target analyte (INA).
Materials:
-
Target Standard: Isonicotinic Acid (Sigma-Aldrich/Merck).
-
Interferent: 2-Acetylisonicotinic Acid (Custom synthesis or Matrix Fine Chemicals, CAS 25028-33-5).
Step-by-Step Workflow:
-
Establish the Standard Curve (IC50 Target):
-
Establish the Interferent Curve (IC50 Cross):
-
Calculate % Cross-Reactivity:
[1]
Interpretation Guide:
-
0.1% - 1.0%: Manageable.[1][2] Requires chromatographic confirmation for critical samples.[2]
-
> 1.0%: Significant interference.[1][2] The assay cannot distinguish 2-AINA from INA.[1] You must switch to LC-MS/MS.[1][2]
Experimental Data Example (Simulated)
| Analyte | IC50 (ng/mL) | % Cross-Reactivity | Clinical Significance |
| Isonicotinic Acid (Target) | 15.4 | 100% | Reference |
| 2-Acetylisonicotinic Acid | 450.0 | 3.4% | High Risk: At high impurity levels, 2-AINA will bias INA quantification. |
| Nicotinic Acid (Isomer) | >10,000 | <0.1% | No Interference |
Senior Scientist Recommendations
-
For Drug Development: If 2-AINA is a scaffold in your drug design, you cannot use standard anti-Isoniazid antibodies for PK studies.[2] You must develop a specific monoclonal antibody (mAb) targeting the acetyl-group handle or use MRM-based Mass Spectrometry.[1]
-
For QC/Purity Analysis: Do not rely on UV purity at 254nm alone. The extinction coefficients of INA and 2-AINA differ due to the acetyl conjugation.[1] Use a Relative Response Factor (RRF) correction in HPLC, or you will underestimate the 2-AINA impurity levels.[1][2]
-
Isomer Watch: Be careful not to confuse 2-AINA (Pyridine-4-COOH) with 2-Acetylnicotinic acid (Pyridine-3-COOH). While they separate easily on HPLC, they may have different cross-reactivity profiles in biological binding assays due to the position of the nitrogen.[1]
References
-
Metabolism of Isoniazid: Prema, K., et al. (2015).[2][5] Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. Antimicrobial Agents and Chemotherapy.[1][6][7] Available at: [Link]
-
Cross-Reactivity Principles: Sotnikov, D.V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. Available at: [Link][1]
-
Chemical Structure Data: Matrix Fine Chemicals. 2-Acetylpyridine-4-carboxylic acid (CAS 25028-33-5) Technical Data. Available at: [Link][1]
-
Pyridine Derivative Assays: Wang, S., et al. (2025).[2] Exploring the Potential of Pyridine Carboxylic Acid Isomers. PMC. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. 2-ACETONICOTINIC ACID | 89942-59-6 [chemicalbook.com]
- 3. Cross-reactive reactions to nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs | MDPI [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Technical Benchmarking Guide: 2-Acetylisonicotinic Acid vs. Established Pyridine Inhibitors
Executive Summary & Chemical Space Analysis
In the development of antimycobacterial and metalloenzyme inhibitors, the pyridine-carboxylic acid scaffold remains a cornerstone. While Isoniazid (INH) represents the clinical gold standard for Mycobacterium tuberculosis (Mtb) treatment, its reliance on oxidative activation by KatG creates a vulnerability to resistance.
2-Acetylisonicotinic acid (2-AINA) presents a distinct pharmacophore. Unlike INH, it lacks the hydrazide "warhead," theoretically bypassing KatG-mediated activation. Furthermore, the 2-acetyl substituent introduces a bidentate chelation potential distinct from 2-Picolinic acid , altering its electronic profile and lipophilicity.
This guide benchmarks 2-AINA against two primary standards:
-
Isoniazid (INH): The efficacy benchmark for InhA inhibition (Prodrug mechanism).
-
2-Picolinic Acid (2-PA): The structural benchmark for metalloenzyme chelation and pyridine ring electronics.
Table 1: Physicochemical & Structural Homology
| Feature | 2-Acetylisonicotinic Acid (2-AINA) | Isoniazid (INH) | 2-Picolinic Acid (2-PA) |
| CAS RN | 13816-02-9 | 54-85-3 | 98-98-6 |
| Mol. Weight | 165.15 g/mol | 137.14 g/mol | 123.11 g/mol |
| Functional Group | 4-COOH, 2-Acetyl | 4-Hydrazide | 2-COOH |
| LogP (Calc) | ~0.8 (Moderate Lipophilicity) | -0.7 (Hydrophilic) | 0.5 |
| Mechanism | Direct Ligand / Metal Chelator | Prodrug (Radical formation) | Metal Chelator (Zn/Fe) |
| Primary Target | Experimental (InhA/Metalloenzymes) | InhA (Enoyl-ACP Reductase) | Metallo-proteases |
Mechanistic Divergence: The "Prodrug vs. Direct" Hypothesis
To properly benchmark 2-AINA, one must understand that it cannot function via the INH pathway. INH forms an INH-NAD adduct via KatG activation. 2-AINA, lacking the hydrazide, must be evaluated as a competitive inhibitor or a metal-dependent binder .
Diagram 1: Comparative Mechanism of Action
This diagram contrasts the activation-dependent pathway of Isoniazid against the hypothetical direct binding of 2-AINA, highlighting the resistance bypass potential.
Caption: Comparative pathway analysis showing Isoniazid's dependence on KatG activation versus the direct, reversible binding mode of 2-Acetylisonicotinic acid.
Experimental Benchmarking Protocols
To validate 2-AINA, do not rely solely on MIC (Minimum Inhibitory Concentration) values, as transport issues may mask intrinsic potency. Use a Cell-Free Enzymatic Assay followed by Biophysical Validation .
Protocol A: InhA Enzymatic Inhibition Assay (Spectrophotometric)
Objective: Determine if 2-AINA inhibits InhA directly, bypassing KatG.
Reagents:
-
Recombinant InhA protein (purified).
-
Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).
-
Cofactor: NADH (200 µM).
-
Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.
Workflow:
-
Baseline Setup: Pre-incubate InhA (10 nM) with varying concentrations of 2-AINA (0.1 µM – 100 µM) in assay buffer for 30 minutes at 25°C.
-
Control: Use INH (without KatG) as a Negative Control (should show no inhibition).
-
Control: Use Triclosan or activated INH-NAD adduct as a Positive Control .
-
-
Reaction Initiation: Add NADH and DD-CoA to initiate the reaction.
-
Detection: Monitor the oxidation of NADH to NAD+ by measuring absorbance decrease at 340 nm over 10 minutes.
-
Analysis: Plot initial velocity (
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard IC50 curves.
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Differentiation: If 2-AINA shows inhibition while unactivated INH does not, you have confirmed a direct mechanism.
Protocol B: Differential Scanning Fluorimetry (DSF / Thermal Shift)
Objective: Confirm physical binding and assess stability (Tm shift) independent of enzymatic turnover. This is critical for fragment-based validation.
Workflow:
-
Mix: 5 µM Recombinant Protein + 5x SYPRO Orange Dye.
-
Titrate: Add 2-AINA at 100 µM and 500 µM (high concentration required for fragments).
-
Comparator: Run parallel wells with 2-Picolinic Acid to compare binding modes.
-
-
Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
-
Readout: Calculate the melting temperature (
).- indicates significant stabilizing binding.
Benchmarking Workflow & Decision Tree
Use this logic flow to interpret your experimental data. This prevents "false negatives" where a compound is active on the enzyme but fails in cell culture due to permeability.
Diagram 2: Evaluation Logic Flow
Caption: Decision matrix for evaluating 2-AINA. Note that enzymatic activity without cellular activity (Weak MIC) suggests permeability optimization is required.
Comparative Data Interpretation
When publishing your comparison, structure your data to highlight the Ligand Efficiency (LE) . 2-AINA is smaller than many drug-like molecules; therefore, moderate potency (high µM) is acceptable if the LE is high.
Mock Data Summary (For Template Purposes)
| Metric | Isoniazid (Activated) | 2-Acetylisonicotinic Acid | Interpretation |
| InhA IC50 | ~5 nM (Adduct) | Experimental (e.g., 25 µM) | 2-AINA is a weaker reversible binder but works without KatG. |
| Thermal Shift ( | N/A (Covalent) | +3.5°C | Confirms specific binding to the target. |
| LogP | -0.70 | 0.78 | 2-AINA has superior lipophilicity, aiding passive diffusion. |
| Resistance Profile | Inactive vs KatG mutants | Active | Key Value Proposition: Retains activity in KatG-defective strains. |
Scientific Insight:
If 2-AINA displays a
References
-
PubChem. (n.d.). 2-Acetylisonicotinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Vilchèze, C., & Jacobs, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology. Retrieved from [Link]
-
Rawat, R., et al. (2003). Isoniazid pharmacogenetics: mechanism of action and resistance. Tuberculosis.[1][2][3][4][5] Retrieved from [Link]
-
Assay Guidance Manual. (2012). Enzyme Inhibition Assays: High-Throughput Screening. NCBI Bookshelf. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Isomeric Purity Analysis of Acetylisonicotinic Acid: A Comparative Technical Guide
The following guide details the isomeric purity analysis of 2-Acetylisonicotinic Acid (2-acetylpyridine-4-carboxylic acid). It synthesizes chromatographic separation strategies (HILIC and Ion-Pairing RP-HPLC) with structural confirmation via NMR spectroscopy.
Executive Summary & Chemical Context
2-Acetylisonicotinic acid is a critical intermediate in the synthesis of pyridine-based pharmaceuticals (e.g., antitubercular agents). Its structural integrity is defined by the specific regiochemistry of the acetyl group at position 2 and the carboxylic acid at position 4.
The Analytical Challenge: The primary challenge lies in distinguishing the target molecule from its regioisomers (e.g., 3-acetylisonicotinic acid or 2-acetylnicotinic acid) and unreacted precursors (isonicotinic acid). These compounds share:
-
Identical Molecular Mass (MW 165.15 g/mol ): Rendering standard LC-MS screening insufficient for isomeric discrimination without specific fragmentation optimization.
-
High Polarity/Zwitterionic Nature: Causing poor retention and peak tailing on standard C18 Reversed-Phase (RP) columns.
-
Similar UV Absorption Profiles: Due to the conserved pyridine chromophore.
Target vs. Key Impurities
| Compound | Structure Description | Key Analytical Differentiator |
| 2-Acetylisonicotinic Acid (Target) | Acetyl @ C2, Carboxyl @ C4 | NMR: H3 proton appears as a singlet (isolated).[1] |
| 3-Acetylisonicotinic Acid (Isomer) | Acetyl @ C3, Carboxyl @ C4 | NMR: H2 proton appears as a singlet (deshielded by N). |
| 2-Acetylnicotinic Acid (Isomer) | Acetyl @ C2, Carboxyl @ C3 | HPLC: Different pKa alters retention time in pH-controlled buffers. |
| Isonicotinic Acid (Precursor) | Carboxyl @ C4, No Acetyl | HPLC: Significantly more polar; elutes earlier in RP, later in HILIC. |
Comparative Analysis of Methods
The following table contrasts the three primary methodologies for assessing purity.
| Feature | Method A: HILIC (Recommended) | Method B: Ion-Pairing RP-HPLC | Method C: 1H-NMR |
| Principle | Hydrophilic Interaction | Hydrophobic Interaction (Modified) | Nuclear Magnetic Resonance |
| Isomer Resolution | High (Separates based on polar surface area) | Moderate (Requires careful pH tuning) | Absolute (Structural proof) |
| Sensitivity (LOD) | High (compatible with MS) | Moderate (UV detection limits) | Low (~0.5-1% impurity limit) |
| Throughput | High (10-15 min run) | Medium (Equilibration required) | Low (Sample prep intensive) |
| Primary Use | Routine QC & Impurity Quantification | Alternative QC (if HILIC unavailable) | Reference Standard Qualification |
Experimental Protocols
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
Best for: Routine purity profiling and separating highly polar acid precursors.
Rationale: HILIC retains polar compounds using a water-rich layer on a polar stationary phase.[2] Acetylisonicotinic acid (less polar than isonicotinic acid due to the acetyl group masking the ring nitrogen's basicity) will elute before the unreacted isonicotinic acid precursor, providing excellent band spacing.
Protocol:
-
Column: Amide-bonded or Zwitterionic HILIC column (e.g., TSKgel Amide-80 or equivalent), 150 x 4.6 mm, 3 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 5.8 adjusted with acetic acid).
-
B: Acetonitrile (LC-MS Grade).
-
-
Isocratic Elution: 85% B / 15% A.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 260 nm (Pyridine π-π* transition).
-
Sample Diluent: 90:10 Acetonitrile:Water (Crucial: sample must be in high organic solvent to prevent peak distortion).
Expected Result:
-
Target (2-Acetylisonicotinic acid): Retention time ~4–6 min.
-
Impurity (Isonicotinic acid): Retention time ~8–10 min (Stronger retention due to higher polarity).
Method B: Ion-Pairing Reversed-Phase HPLC
Best for: Labs restricted to C18 columns.
Rationale: Standard C18 columns fail to retain pyridine acids (they elute at the void volume). Adding an ion-pairing agent (Sodium Octanesulfonate) increases retention by forming a neutral complex with the protonated pyridine nitrogen.
Protocol:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Buffer: 20 mM Potassium Phosphate (pH 2.5) + 5 mM Sodium 1-Octanesulfonate.
-
Solvent: Methanol.
-
Ratio: 80:20 (Buffer:Methanol).[3]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Critical Caution: Ion-pairing agents permanently modify C18 columns. Dedicate a specific column to this assay to avoid ghost peaks in other projects.
Method C: Structural Confirmation via 1H-NMR
Best for: Validating the specific isomer (2-acetyl vs. 3-acetyl) during method development.
Rationale: Mass spectrometry cannot easily distinguish the 2-acetyl and 3-acetyl isomers (same mass). NMR distinguishes them based on the splitting pattern of the aromatic protons.[4]
Protocol:
-
Solvent: DMSO-d6 (prevents exchange of carboxylic proton).
-
Frequency: 400 MHz or higher.
-
Key Diagnostic Signals (Predicted):
Target: 2-Acetylisonicotinic Acid
-
H3 Proton: Appears as a Singlet ~8.2–8.4 ppm. (Isolated between the C2-Acetyl and C4-Carboxyl; no adjacent protons).
-
H5 & H6 Protons: Appear as two Doublets (coupling J ~5 Hz).
Impurity: 3-Acetylisonicotinic Acid
-
H2 Proton: Appears as a Singlet ~9.0+ ppm. (Deshielded significantly by the ring Nitrogen and the C3-Acetyl).
-
H5 & H6 Protons: Appear as Doublets.
Decision Rule: If the aromatic region shows two singlets (one major, one minor), the sample is contaminated with the regioisomer.
Visual Analysis Workflows
Figure 1: Analytical Decision Matrix
This flowchart guides the selection of the appropriate method based on the stage of drug development.
Caption: Decision matrix for selecting HILIC (Quantification) vs. NMR (Identification).
Figure 2: Isomer Differentiation Logic
Visualizing how NMR distinguishes the target from its closest impurity.
Caption: NMR logic distinguishing the H3 proton (Target) from the H2 proton (Impurity).
References
-
Jandera, P. (2011). "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta.
-
Sigma-Aldrich. (2023). "Separation of Pyridine Carboxylic Acid Isomers on HILIC Columns." Application Note.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Principles of Pyridine Proton Splitting).
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
